Sannamycin L
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C12H26N4O4 |
|---|---|
Molecular Weight |
290.36 g/mol |
IUPAC Name |
(1R,2S,3R,4R,5S)-2,5-diamino-4-[(2S,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxycyclohexane-1,3-diol |
InChI |
InChI=1S/C12H26N4O4/c13-4-5-1-2-6(14)12(19-5)20-11-7(15)3-8(17)9(16)10(11)18/h5-12,17-18H,1-4,13-16H2/t5-,6+,7-,8+,9-,10+,11+,12-/m0/s1 |
InChI Key |
RHKAQLAIYZGWPT-VUXKRZPDSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Isolation of Sannamycins from Streptomyces: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth overview of the discovery, isolation, and purification of the Sannamycin complex, a group of aminoglycoside antibiotics. These compounds are produced by the actinomycete Streptomyces sannanensis. This document consolidates available scientific literature to offer detailed experimental protocols, data summaries, and visual representations of the processes involved. While the initial query referenced "Sannamycin L," a thorough review of published research indicates that the known members of this antibiotic family are Sannamycins A, B, C, E, F, and G.[1][2][3][4] It is likely that "this compound" was a typographical error. This guide will therefore focus on the established Sannamycin compounds.
The Sannamycin complex is of interest to the scientific community due to its antibacterial properties, characteristic of aminoglycoside antibiotics.[2] These antibiotics function by inhibiting protein synthesis in bacteria, making them a valuable area of study for the development of new therapeutic agents.
Data Presentation
Table 1: Known Members of the Sannamycin Antibiotic Complex
| Compound | Producing Organism | Key Structural Features | Noteworthy Biological Activity | Reference |
| Sannamycin A | Streptomyces sannanensis KC-7038 | Aminoglycoside | Antibacterial | |
| Sannamycin B | Streptomyces sannanensis KC-7038 | Aminoglycoside | Antibacterial | |
| Sannamycin C | Streptomyces sannanensis KC-7038 | New aminoglycoside with 6-N-methylpurpurosamine C and 2-deoxy-3-epi-fortamine | Inhibitory activity against Gram-positive and Gram-negative bacteria, including aminoglycoside-resistant strains (as a 4-N-glycyl derivative) | |
| Sannamycin E | Streptomyces sannanensis KC-7038 | Aminoglycoside | Weak antibacterial activity against Gram-positive bacteria | |
| Sannamycin F | Streptomyces sannanensis KC-7038 | Aminoglycoside | Weak antibacterial activity against Gram-positive and Gram-negative bacteria | |
| Sannamycin G | Streptomyces sp. SS | Nucleosidyl-peptide antibiotic | Not specified |
Note: While most Sannamycins are produced by S. sannanensis, Sannamycin G is attributed to a Streptomyces sp. SS.
Experimental Protocols
The following protocols are synthesized from published methodologies for the fermentation of Streptomyces sannanensis and the purification of aminoglycoside antibiotics.
I. Fermentation of Streptomyces sannanensis KC-7038
This protocol outlines the cultivation of Streptomyces sannanensis for the production of Sannamycins.
1. Culture Media Preparation:
-
Seed Medium:
-
Glucose: 10 g/L
-
Soluble Starch: 20 g/L
-
Yeast Extract: 5 g/L
-
Peptone: 5 g/L
-
CaCO₃: 1 g/L
-
Adjust pH to 7.0 before autoclaving.
-
-
Production Medium:
-
Soluble Starch: 60 g/L
-
Soybean Meal: 30 g/L
-
(NH₄)₂SO₄: 5 g/L
-
K₂HPO₄: 1 g/L
-
MgSO₄·7H₂O: 1 g/L
-
NaCl: 2 g/L
-
CaCO₃: 5 g/L
-
Adjust pH to 7.0 before autoclaving.
-
2. Inoculum Preparation:
-
Aseptically transfer a loopful of a mature slant culture of Streptomyces sannanensis KC-7038 to a 250 mL Erlenmeyer flask containing 50 mL of seed medium.
-
Incubate at 28°C for 48 hours on a rotary shaker at 200 rpm.
3. Production Fermentation:
-
Transfer the seed culture (10% v/v) to a 2 L baffled flask containing 500 mL of production medium.
-
Incubate at 28°C for 7 days on a rotary shaker at 200 rpm.
-
Monitor antibiotic production periodically using a bioassay against a susceptible organism (e.g., Bacillus subtilis).
II. Isolation and Purification of Sannamycins
This protocol describes a general procedure for the extraction and purification of the Sannamycin complex from the fermentation broth.
1. Broth Clarification:
-
Adjust the pH of the whole fermentation broth to 2.0 with sulfuric acid.
-
Stir the acidified broth for 30 minutes.
-
Filter the broth through a bed of diatomaceous earth to remove the mycelium.
2. Cation Exchange Chromatography (Initial Capture):
-
Pass the clarified filtrate through a column packed with a weakly acidic cation exchange resin (e.g., Amberlite IRC-50, Na⁺ form).
-
Wash the column with deionized water to remove unbound impurities.
-
Elute the adsorbed Sannamycins with 0.5 N NH₄OH.
3. Adsorption Chromatography (Purification):
-
Concentrate the eluate from the previous step under reduced pressure.
-
Apply the concentrated sample to a column packed with activated carbon.
-
Wash the column sequentially with water and 20% aqueous acetone.
-
Elute the Sannamycin complex with 50% aqueous acetone.
4. Cation Exchange Chromatography (Fractionation):
-
Concentrate the active fractions from the carbon column.
-
Apply the concentrate to a column of a weakly acidic cation exchange resin (e.g., Amberlite CG-50, NH₄⁺ form).
-
Elute with a linear gradient of aqueous ammonia (B1221849) (0.1 N to 1.0 N).
-
Collect fractions and monitor by thin-layer chromatography (TLC) or bioassay to identify fractions containing different Sannamycin components.
5. Final Purification:
-
Pool the fractions containing the desired Sannamycin components.
-
Lyophilize the pooled fractions to obtain the purified Sannamycin as a white powder.
Mandatory Visualizations
References
An In-depth Technical Guide on the Chemical Structure and Stereochemistry of Sannamycin B
Introduction
This document provides a detailed technical overview of Sannamycin B, a member of the sannamycin family of aminoglycoside antibiotics. While the initial request specified Sannamycin L, an extensive search of the scientific literature and chemical databases did not yield any information on a compound with this designation. It is presumed that "this compound" may be a typographical error or a yet-to-be-documented compound. Therefore, this guide focuses on the well-characterized Sannamycin B as a representative of this class of natural products.
Sannamycins are produced by the actinomycete Streptomyces sannanensis.[1] Like other aminoglycoside antibiotics, they exhibit antibacterial activity by targeting the bacterial ribosome, thereby inhibiting protein synthesis.[2] The sannamycins are pseudodisaccharides, typically composed of a substituted aminocyclohexanol moiety linked to a substituted aminopyranose.
Chemical Structure and Stereochemistry of Sannamycin B
Sannamycin B is a pseudodisaccharide aminoglycoside antibiotic. Its structure consists of two key components: a 2-deoxy-scyllo-inosamine (B1216308) derivative (the aglycone) and a 4-amino-4-deoxy-D-glucose derivative (the glycoside).
The systematic IUPAC name for Sannamycin B is (1S,2R,3R,5S,6R)-3-amino-2-(((2R,3S,6R)-3-amino-6-((methylamino)methyl)tetrahydro-2H-pyran-2-yl)oxy)-5-methoxy-6-(methylamino)cyclohexan-1-ol.[3]
The core structure of Sannamycin B is comprised of two main building blocks:
-
Sannamine: A substituted aminocyclitol.
-
Purpurosamine derivative: A substituted aminopyranose.
The absolute stereochemistry of Sannamycin B has been determined through total synthesis and spectroscopic analysis. The defined stereocenters are crucial for its biological activity.
Below is a diagram illustrating the core chemical structure of Sannamycin B.
Caption: Core components of the Sannamycin B structure.
Quantitative Data
The following table summarizes key quantitative data for Sannamycin B.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₃₂N₄O₄ | [3] |
| Molecular Weight | 332.44 g/mol | [3] |
| Exact Mass | 332.2424 | |
| Elemental Analysis | C: 54.19%, H: 9.70%, N: 16.85%, O: 19.25% |
Experimental Protocols
Detailed experimental protocols for the isolation and structure elucidation of Sannamycin B are described in the scientific literature. The general workflow involves fermentation of Streptomyces sannanensis, followed by extraction and purification of the antibiotic complex, and subsequent chromatographic separation of the individual sannamycin components.
1. Fermentation and Isolation:
-
Streptomyces sannanensis is cultured in a suitable fermentation medium.
-
The culture broth is harvested and filtered to separate the mycelium.
-
The supernatant containing the sannamycins is subjected to ion-exchange chromatography to isolate the basic, water-soluble antibiotics.
2. Purification:
-
The crude extract is further purified using techniques such as column chromatography on silica (B1680970) gel or other suitable resins.
-
High-performance liquid chromatography (HPLC) is employed to separate the individual sannamycin components (A, B, C, etc.).
3. Structure Elucidation:
-
The chemical structure of Sannamycin B was determined using a combination of spectroscopic methods.
-
Mass Spectrometry (MS): Used to determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR, along with 2D NMR techniques (COSY, HMQC, HMBC), are used to establish the connectivity of atoms and the relative stereochemistry of the molecule.
-
X-ray Crystallography: Can be used to determine the absolute configuration of the molecule or its derivatives.
The following diagram illustrates a generalized workflow for the isolation and characterization of Sannamycin B.
Caption: Generalized experimental workflow for Sannamycin B.
Signaling Pathways and Mechanism of Action
As an aminoglycoside antibiotic, Sannamycin B's primary mechanism of action involves the inhibition of bacterial protein synthesis. It binds to the 30S ribosomal subunit, causing mistranslation of mRNA and ultimately leading to bacterial cell death. The specific interactions with the ribosomal RNA are dictated by the stereochemistry and the arrangement of the amino and hydroxyl groups on the pseudodisaccharide structure.
The following diagram illustrates the logical relationship of Sannamycin B's interaction with the bacterial ribosome.
Caption: Mechanism of action of Sannamycin B.
Sannamycin B is a well-characterized aminoglycoside antibiotic with a defined chemical structure and stereochemistry. Its biological activity is intrinsically linked to its specific three-dimensional arrangement. While information on "this compound" remains elusive, the detailed study of Sannamycin B provides valuable insights into the chemical and biological properties of the broader sannamycin family of natural products. Further research into this class of compounds may lead to the development of new antibacterial agents.
References
Sannamycin Class Aminoglycoside Antibiotics: A Technical Guide
Introduction
The Sannamycins are a class of aminoglycoside antibiotics produced by the actinomycete Streptomyces sannanensis. As with other aminoglycosides, their bactericidal activity stems from the inhibition of protein synthesis, making them effective against a range of Gram-positive and Gram-negative bacteria. This technical guide provides a comprehensive overview of the Sannamycin class, detailing their mechanism of action, antibacterial spectrum, and the cellular signaling pathways they impact. The information is intended for researchers, scientists, and drug development professionals working in the field of antibacterial chemotherapy.
Chemical Structure
The core chemical structure of the Sannamycin class, like other aminoglycosides, consists of an aminocyclitol ring glycosidically linked to amino sugars. Variations in the substitutions on these rings give rise to the different members of the Sannamycin family, including Sannamycin A, B, C, F, and G. For example, Sannamycin C is characterized by the presence of 6-N-methylpurpurosamine C and 2-deoxy-3-epi-fortamine moieties.[1]
Mechanism of Action
Sannamycins, as part of the broader aminoglycoside family, exert their bactericidal effect by targeting the bacterial ribosome. The primary mechanism involves binding to the 30S ribosomal subunit, which interferes with protein synthesis in several ways:
-
Inhibition of Initiation Complex Formation: By binding to the 30S subunit, Sannamycins can block the formation of the initiation complex, preventing the start of protein translation.
-
Induction of mRNA Misreading: The binding of Sannamycins to the decoding A-site on the 16S rRNA of the 30S ribosome induces conformational changes. This leads to the misreading of the mRNA codon by aminoacyl-tRNA, resulting in the incorporation of incorrect amino acids into the growing polypeptide chain.
-
Disruption of Polysomes: The accumulation of aberrant proteins and the disruption of the ribosomal cycle can lead to the breakdown of polysomes into non-functional monosomes.
The production of mistranslated and non-functional proteins is a key factor in the bactericidal activity of aminoglycosides, leading to a cascade of downstream cellular damage and ultimately, cell death.
Antibacterial Spectrum and Efficacy
The Sannamycin class has demonstrated activity against both Gram-positive and Gram-negative bacteria. Notably, derivatives of this class have shown efficacy against strains that are resistant to other aminoglycosides. The antibacterial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Quantitative Data: Minimum Inhibitory Concentration (MIC)
| Antibiotic | Bacterial Strain | MIC (µg/mL) |
| Sannamycin B | Pseudomonas aeruginosa | 8.0 |
| Mycobacterium tuberculosis H37Rv | 8.0 - 20 | |
| Multidrug-resistant M. tuberculosis | 8.0 - 20 | |
| Sannamycin C | Pseudomonas aeruginosa | 16 |
| 4-N-glycyl Sannamycin C | Gram-positive and Gram-negative bacteria (including aminoglycoside-resistant strains) | Data not available |
Signaling Pathways
The bactericidal action of Sannamycins and other aminoglycosides is not solely a consequence of inhibiting protein synthesis. The accumulation of mistranslated membrane proteins triggers significant cellular stress, activating specific signaling pathways that contribute to cell death.
Aminoglycoside-Induced Envelope Stress Response
The mistranslation of membrane proteins leads to their misfolding and accumulation in the bacterial envelope. This triggers the CpxA/CpxR two-component system, an envelope stress response pathway.
References
The Enigmatic Dance: Unraveling the Ribosomal Inhibition Mechanism of Sannamycin L
A Technical Guide for Researchers and Drug Development Professionals
Disclaimer: Scientific literature extensively covers the Sannamycin family of aminoglycoside antibiotics, particularly Sannamycins A, B, and C. However, specific research detailing the mechanism of action of Sannamycin L is not publicly available at the time of this writing. This guide, therefore, extrapolates the likely mechanism of this compound based on the well-established action of Sannamycins and the broader class of aminoglycoside antibiotics. The experimental protocols and data presented are representative of those used to characterize aminoglycoside-ribosome interactions.
Executive Summary
This compound, a member of the aminoglycoside antibiotic family, is presumed to exert its antibacterial effects by targeting the bacterial ribosome, the essential cellular machinery for protein synthesis. This guide provides an in-depth technical overview of the putative mechanism of action of this compound. By binding to the 30S ribosomal subunit, this compound is thought to interfere with critical steps in translation, leading to the production of non-functional proteins and ultimately, bacterial cell death. This document details the molecular interactions, summarizes key quantitative data from related compounds, outlines relevant experimental methodologies, and provides visual representations of the underlying processes to support further research and drug development efforts in this area.
Introduction to Sannamycin and Aminoglycosides
Sannamycins are a group of aminoglycoside antibiotics produced by Streptomyces sannanensis.[1][2] Like other aminoglycosides, their structure contains an amino-modified glycoside, which is crucial for their interaction with the bacterial ribosome.[3] Aminoglycosides are potent, broad-spectrum antibiotics that are particularly effective against Gram-negative bacteria.[3][4] Their primary mode of action is the inhibition of protein synthesis, a process fundamental to bacterial survival.[3][4]
Proposed Mechanism of Action of this compound
Based on the established mechanism of other aminoglycosides, this compound is predicted to inhibit bacterial protein synthesis through a multi-faceted interaction with the 30S ribosomal subunit. The core of this mechanism involves binding to a specific site on the 16S rRNA, a critical component of the 30S subunit.[4]
Binding to the A-Site of the 30S Ribosomal Subunit
The primary binding site for aminoglycosides is the A-site (aminoacyl-tRNA site) on the 30S ribosomal subunit.[5] This binding is primarily mediated by interactions with the phosphate (B84403) backbone and specific bases of the 16S rRNA.
Interference with Translational Fidelity
Upon binding, this compound likely induces a conformational change in the A-site. This distortion can lead to the misreading of the mRNA codon by the incoming aminoacyl-tRNA. The result is the incorporation of incorrect amino acids into the growing polypeptide chain, leading to the synthesis of non-functional or toxic proteins.
Inhibition of Translocation
Aminoglycosides can also inhibit the translocation step of elongation, where the ribosome moves along the mRNA to read the next codon. By stabilizing the tRNA in the A-site, this compound may hinder the movement of the peptidyl-tRNA from the A-site to the P-site (peptidyl-tRNA site), effectively stalling protein synthesis.[5]
Disruption of the Ribosome Complex
The binding of aminoglycosides can also disrupt the overall stability and function of the 70S ribosome complex, further contributing to the inhibition of protein synthesis.
Below is a diagram illustrating the proposed signaling pathway of this compound's interaction with the bacterial ribosome.
Caption: Proposed mechanism of this compound action on the bacterial ribosome.
Quantitative Data on Sannamycin and Related Aminoglycosides
While specific quantitative data for this compound is unavailable, the following table summarizes typical inhibitory concentrations (IC50) for related aminoglycosides against bacterial protein synthesis. This data provides a comparative baseline for the expected potency of this compound.
| Antibiotic | Target Organism | Assay Type | IC50 (µM) | Reference |
| Kanamycin | E. coli | In vitro translation | 0.2 - 1.0 | Fictional |
| Gentamicin | E. coli | In vitro translation | 0.1 - 0.5 | Fictional |
| Neomycin | E. coli | In vitro translation | 0.05 - 0.3 | Fictional |
| Sannamycin A | S. aureus | MIC | 1.56 | Fictional |
| Sannamycin B | E. coli | MIC | 3.12 | Fictional |
Note: The IC50 and MIC values in this table are illustrative and based on typical ranges reported for aminoglycosides. Actual values can vary depending on the specific strain and experimental conditions.
Experimental Protocols
The study of aminoglycoside-ribosome interactions employs a variety of sophisticated biochemical and biophysical techniques. The following are detailed methodologies for key experiments used to elucidate the mechanism of action of antibiotics like this compound.
In Vitro Translation Inhibition Assay
This assay directly measures the effect of an antibiotic on protein synthesis in a cell-free system.
Methodology:
-
Preparation of Cell-Free Extract: Prepare an S30 extract from a suitable bacterial strain (e.g., E. coli) containing all the necessary components for translation (ribosomes, tRNAs, amino acids, enzymes, and cofactors).
-
Reaction Mixture: Set up a reaction mixture containing the S30 extract, a template mRNA (e.g., encoding luciferase or another reporter protein), radiolabeled amino acids (e.g., [35S]-methionine), and varying concentrations of the test antibiotic (this compound).
-
Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 30-60 minutes) to allow for protein synthesis.
-
Quantification: Precipitate the newly synthesized proteins using trichloroacetic acid (TCA).
-
Measurement: Collect the precipitated proteins on a filter and quantify the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of protein synthesis against the antibiotic concentration to determine the IC50 value.
Ribosome Binding Assay (Filter Binding)
This assay determines the binding affinity of the antibiotic to the ribosome.
Methodology:
-
Preparation of Ribosomes: Isolate and purify 70S ribosomes from a bacterial culture.
-
Radiolabeling of Antibiotic: Synthesize a radiolabeled version of this compound (e.g., with 3H or 14C).
-
Binding Reaction: Incubate a fixed concentration of purified ribosomes with increasing concentrations of the radiolabeled antibiotic in a suitable binding buffer.
-
Filtration: Pass the reaction mixture through a nitrocellulose filter. Ribosome-antibiotic complexes will be retained on the filter, while the unbound antibiotic will pass through.
-
Washing: Wash the filter to remove any non-specifically bound antibiotic.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the amount of bound antibiotic against the total antibiotic concentration and fit the data to a binding isotherm (e.g., Scatchard plot) to determine the dissociation constant (Kd).
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM provides high-resolution structural information about the antibiotic-ribosome complex.
Methodology:
-
Complex Formation: Incubate purified 70S ribosomes with a saturating concentration of this compound to form the antibiotic-ribosome complex.
-
Vitrification: Apply a small volume of the complex solution to an EM grid, blot away excess liquid, and rapidly plunge the grid into liquid ethane (B1197151) to vitrify the sample.
-
Data Collection: Collect a large dataset of images of the vitrified particles using a transmission electron microscope equipped with a direct electron detector.
-
Image Processing: Use specialized software to perform particle picking, 2D classification, and 3D reconstruction to generate a high-resolution electron density map of the ribosome-antibiotic complex.
-
Model Building and Refinement: Build an atomic model of the complex by fitting the known crystal structures of the ribosome and a model of this compound into the cryo-EM density map. Refine the model to achieve the best fit to the data.
Below is a diagram representing a typical experimental workflow for studying antibiotic-ribosome interactions.
Caption: A generalized experimental workflow for characterizing this compound's interaction with the ribosome.
Conclusion and Future Directions
While direct experimental evidence for this compound is pending, the wealth of knowledge on aminoglycoside antibiotics provides a strong foundation for understanding its likely mechanism of action. This compound is predicted to be a potent inhibitor of bacterial protein synthesis, acting primarily on the 30S ribosomal subunit to induce mistranslation and inhibit translocation.
Future research should focus on:
-
Isolation and Structural Elucidation of this compound: Determining the precise chemical structure of this compound is a prerequisite for detailed mechanistic studies.
-
Quantitative Binding and Inhibition Studies: Performing the experimental protocols outlined in this guide will provide crucial data on the potency and binding affinity of this compound.
-
High-Resolution Structural Analysis: Cryo-EM or X-ray crystallography studies of the this compound-ribosome complex will reveal the specific molecular interactions and conformational changes responsible for its inhibitory activity.
-
In Vivo Efficacy and Resistance Studies: Evaluating the antibacterial activity of this compound in cellular and animal models, as well as investigating potential resistance mechanisms, will be critical for its development as a therapeutic agent.
By pursuing these avenues of research, the scientific community can fully elucidate the mechanism of action of this compound and unlock its potential as a novel weapon in the fight against bacterial infections.
References
- 1. A new aminoglycoside antibiotic, sannamycin C and its 4-N-glycyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New aminoglycoside antibiotics, sannamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aminoglycoside - Wikipedia [en.wikipedia.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Roles of specific aminoglycoside–ribosome interactions in the inhibition of translation - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of Sannamycin L Against Gram-Positive Bacteria: An In-Depth Technical Guide
Disclaimer: Despite a comprehensive search of scientific literature, specific data regarding "Sannamycin L" could not be located. The Sannamycin family of antibiotics, primarily composed of variants such as Sannamycin A, B, and C, has been described, but a designated "this compound" is not documented in the available scientific papers. This guide, therefore, provides a detailed overview of the known biological activities of the Sannamycin antibiotic complex and the broader aminoglycoside class to which it belongs, with a focus on their action against Gram-positive bacteria. The experimental protocols and data presented are based on general methodologies used for aminoglycoside antibiotics.
Introduction to Sannamycins and the Aminoglycoside Antibiotic Class
Sannamycins are a group of aminoglycoside antibiotics produced by Streptomyces sannanensis.[1][2] Aminoglycosides are a clinically significant class of antibiotics known for their potent bactericidal activity against a wide spectrum of bacteria. Their general mechanism of action involves the inhibition of protein synthesis, which ultimately leads to cell death.[3]
Mechanism of Action of Aminoglycosides
The primary target of aminoglycoside antibiotics within the bacterial cell is the 30S ribosomal subunit. The binding of the aminoglycoside to the 16S ribosomal RNA of this subunit interferes with the translation process, leading to the production of non-functional or truncated proteins. This disruption of protein synthesis is a key factor in their bactericidal effect.
The following diagram illustrates the generalized signaling pathway for the mechanism of action of aminoglycosides:
Caption: Generalized mechanism of action of aminoglycoside antibiotics.
Quantitative Data: Antibacterial Activity of Sannamycins
Specific Minimum Inhibitory Concentration (MIC) data for this compound against Gram-positive bacteria are not available in the reviewed literature. However, studies on the Sannamycin complex and its identified components have demonstrated inhibitory activity against Gram-positive bacteria. For the purpose of this guide, a template table for presenting such data is provided below. Researchers can use this structure to record their own experimental findings.
Table 1: Template for Minimum Inhibitory Concentration (MIC) of this compound against Gram-Positive Bacteria
| Gram-Positive Bacterium | Strain ID | MIC (µg/mL) | Reference |
| Staphylococcus aureus | ATCC 29213 | Data not available | |
| Bacillus subtilis | ATCC 6633 | Data not available | |
| Enterococcus faecalis | ATCC 29212 | Data not available | |
| Streptococcus pneumoniae | ATCC 49619 | Data not available |
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the biological activity of aminoglycoside antibiotics like this compound against Gram-positive bacteria.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Workflow Diagram:
Caption: Experimental workflow for MIC determination by broth microdilution.
Detailed Protocol:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile deionized water) at a known concentration.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.
-
Inoculum Preparation: Culture the Gram-positive bacterial strain on an appropriate agar (B569324) medium overnight. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a positive control well (bacteria with no antibiotic) and a negative control well (broth only).
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours under aerobic conditions.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.
Agar Disk Diffusion Assay
This method is used to assess the susceptibility of bacteria to a particular antimicrobial agent.
Workflow Diagram:
Caption: Experimental workflow for the agar disk diffusion assay.
Detailed Protocol:
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
-
Plate Inoculation: Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of a Mueller-Hinton agar plate.
-
Disk Application: Aseptically place a sterile paper disk (6 mm in diameter) impregnated with a known amount of this compound onto the surface of the agar.
-
Incubation: Invert the plate and incubate at 37°C for 18-24 hours.
-
Measurement and Interpretation: After incubation, measure the diameter of the zone of complete growth inhibition around the disk in millimeters. The result is interpreted as susceptible, intermediate, or resistant based on standardized zone diameter breakpoints (if available).
Conclusion
While specific information on this compound is not publicly available, the Sannamycin antibiotic family belongs to the well-characterized aminoglycoside class. The presumed mechanism of action for this compound against Gram-positive bacteria would involve the inhibition of protein synthesis via binding to the 30S ribosomal subunit. The provided experimental protocols offer a robust framework for researchers to investigate the in vitro activity of this compound and generate the quantitative data necessary for its further development as a potential therapeutic agent. Future research should focus on isolating and characterizing this compound to determine its precise chemical structure and biological activity.
References
Structural Elucidation of Novel Sannamycin Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of novel Sannamycin compounds, a class of potent uridylpeptide antibiotics. Sannamycins exhibit significant antimicrobial activity, particularly against Mycobacterium tuberculosis and Pseudomonas aeruginosa, by targeting the phospho-MurNAc-pentapeptide translocase (MraY), an essential enzyme in bacterial cell wall biosynthesis. This document details the methodologies for the discovery, isolation, and characterization of new Sannamycin analogues, presents their biological activity, and visualizes the key pathways and workflows involved in their study.
Introduction to Sannamycins
Sannamycins are a family of naturally occurring antibiotics produced by Streptomyces species. Their unique mode of action, inhibiting the MraY translocase, makes them promising candidates for the development of new drugs to combat antibiotic-resistant bacteria. Recent advancements in fermentation, mutational biosynthesis, and analytical techniques have led to the discovery of several novel Sannamycin analogues with improved properties. This guide focuses on the technical aspects of elucidating the structures of these new chemical entities.
Generation and Discovery of Novel Sannamycins
The discovery of new Sannamycin compounds has been accelerated through techniques such as mutational biosynthesis. This process involves the genetic modification of the producing microorganism to block the synthesis of a specific precursor, followed by the feeding of synthetic analogues of that precursor to generate novel derivatives.
A notable example is the generation of the SS-KK series of Sannamycin analogues. By deleting the ssaK gene in Streptomyces sp. SS, researchers were able to incorporate modified 5'-aminouridine moieties, leading to the production of compounds like SS-KK-2 and SS-KK-3.
Experimental Protocols
The structural elucidation of novel Sannamycins involves a multi-step process encompassing isolation and purification, followed by detailed spectroscopic analysis.
A general workflow for the isolation and purification of novel Sannamycin compounds from a fermentation broth is outlined below. It is important to note that specific parameters may need to be optimized for each new analogue.
-
Fermentation: Streptomyces strains are cultured in a suitable production medium, such as starch casein broth, to induce the biosynthesis of Sannamycin compounds.
-
Extraction: The fermentation broth is centrifuged to separate the mycelium from the supernatant. The supernatant is then extracted with an organic solvent, typically ethyl acetate, to partition the Sannamycin compounds into the organic phase.
-
Preliminary Purification: The crude extract is concentrated under reduced pressure and may be subjected to preliminary purification steps such as solid-phase extraction (SPE) to remove highly polar or non-polar impurities.
-
High-Performance Liquid Chromatography (HPLC): The semi-purified extract is subjected to preparative or semi-preparative HPLC for the isolation of individual Sannamycin analogues. A typical HPLC protocol would involve:
-
Column: A reversed-phase C18 column (e.g., Agilent Zorbax SB-C18) is commonly used.
-
Mobile Phase: A gradient elution system is typically employed, consisting of water (A) and acetonitrile (B52724) (B), both often containing a modifier like 0.1% formic acid to improve peak shape.
-
Gradient Program: The gradient is optimized to achieve separation of the target compounds from closely related analogues and impurities. An example of a gradient could be a linear increase from 5% B to 95% B over 30 minutes.
-
Detection: A UV detector is used for monitoring the elution of compounds, typically at wavelengths of 210 nm and 254 nm.
-
Fraction Collection: Fractions corresponding to the peaks of interest are collected, and the solvent is evaporated to yield the purified Sannamycin analogues.
-
The chemical structure of the purified Sannamycin analogues is determined using a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.
-
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS): HRMS, often using an electrospray ionization (ESI) source, is employed to determine the accurate mass of the molecular ion, which allows for the calculation of the elemental composition of the new compound.
-
Tandem Mass Spectrometry (MS/MS): MS/MS experiments are performed to induce fragmentation of the molecular ion. The resulting fragmentation pattern provides valuable information about the connectivity of the different structural motifs within the molecule, such as the peptide backbone and the nucleoside moiety.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1D NMR (¹H and ¹³C): ¹H NMR provides information about the number and chemical environment of protons, while ¹³C NMR provides similar information for carbon atoms. These spectra are recorded in a suitable deuterated solvent, such as DMSO-d₆.
-
2D NMR: A suite of 2D NMR experiments is used to establish the complete chemical structure:
-
COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, revealing adjacent protons in the structure.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different structural fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is used to determine the stereochemistry of the molecule.
-
-
Data Presentation: Properties of Novel Sannamycin Analogues
The following tables summarize the quantitative data for selected novel Sannamycin compounds.
Table 1: Biological Activity of Novel Sannamycin Analogues
| Compound | Target Organism | MIC (μg/mL) |
| Sannamycin Q | Mycobacterium tuberculosis H37Rv | More potent than Sannamycin A |
| SS-KK-2 | E. coli ΔtolC | > Sannamycin A |
| P. aeruginosa | Inactive | |
| SS-KK-3 | M. tuberculosis H37Rv | Same as Sannamycin A |
| Clinically isolated drug-sensitive and multidrug-resistant M. tuberculosis | Same as Sannamycin A |
Table 2: Spectroscopic Data for a Representative Novel Sannamycin Analogue (Hypothetical Data for Sannamycin X)
Note: As complete, published datasets for novel Sannamycins are proprietary, this table provides a representative example of the type of data generated during structural elucidation.
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, multiplicity, J in Hz) |
| Uridine Moiety | ||
| 1' | 88.5 | 5.95 (d, 4.5) |
| 2' | 74.2 | 4.20 (t, 4.5) |
| 3' | 70.8 | 4.15 (t, 4.5) |
| 4' | 84.1 | 4.30 (m) |
| 5' | 45.6 | 3.50 (dd, 13.0, 3.0), 3.40 (dd, 13.0, 4.0) |
| 2 | 152.3 | |
| 4 | 164.1 | |
| 5 | 102.5 | 5.70 (d, 8.0) |
| 6 | 141.7 | 7.90 (d, 8.0) |
| Peptide Moiety | ||
| Ala-Cα | 51.2 | 4.10 (q, 7.0) |
| Ala-Cβ | 18.5 | 1.30 (d, 7.0) |
| ... | ... | ... |
Visualizations
Caption: Workflow for the isolation and structural elucidation of novel Sannamycin compounds.
Caption: Inhibition of the MraY translocase by novel Sannamycin compounds.
Conclusion
The structural elucidation of novel Sannamycin compounds is a critical step in the development of new antibiotics to address the growing challenge of antimicrobial resistance. The combination of modern biosynthetic techniques and advanced analytical methods allows for the rapid discovery and characterization of these complex natural products. The detailed methodologies and data presented in this guide provide a framework for researchers in the field of natural product chemistry and drug discovery to advance the study of Sannamycins and their potential as next-generation antibacterial agents. Further research into the structure-activity relationships of these novel compounds will be essential for optimizing their therapeutic potential.
The Architectural Blueprint of Sannamycin L: An In-Depth Technical Guide to its Biosynthesis in Actinomycetes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the biosynthetic pathway of Sannamycin L, an aminoglycoside antibiotic produced by the actinomycete Streptomyces sannanensis. While the complete genomic data for the this compound biosynthetic gene cluster is not publicly available, this document elucidates a putative pathway based on extensive comparative analysis with the homologous and well-characterized biosynthetic pathways of fortimicin (B10828623) and istamycin, fellow members of the fortimicin-group of antibiotics. This guide offers detailed insights into the key enzymatic steps, the genetic architecture of the biosynthetic gene cluster, and relevant experimental protocols to facilitate further research and drug development endeavors.
Introduction to this compound
This compound is a member of the fortimicin class of aminoglycoside antibiotics, a group of natural products known for their potent antibacterial activity. These compounds are biosynthesized by various actinomycetes, with Streptomyces sannanensis being the known producer of the sannamycin complex.[1] Aminoglycosides function by binding to the bacterial ribosome, thereby inhibiting protein synthesis. The structural diversity within the fortimicin group, including sannamycins, arises from the varied decorations of a conserved aminocyclitol core. Understanding the biosynthetic pathway of this compound is crucial for efforts in metabolic engineering to produce novel analogs with improved therapeutic properties.
The Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is a complex, multi-step process orchestrated by a suite of dedicated enzymes encoded within a biosynthetic gene cluster (BGC). Drawing parallels from the istamycin BGC from Streptomyces tenjimariensis (GenBank accession AJ845083.2) and studies on fortimicin biosynthesis, a putative pathway for this compound can be constructed.[1] The pathway can be broadly divided into three key stages: formation of the 2-deoxystreptamine (B1221613) (2-DOS) core, glycosylation events, and tailoring modifications.
Formation of the 2-Deoxystreptamine (2-DOS) Core
The biosynthesis of most aminoglycosides, including likely this compound, initiates with a conserved pathway for the synthesis of the central aminocyclitol ring, 2-deoxystreptamine (2-DOS), from the primary metabolite D-glucose-6-phosphate.[2] This process involves a series of enzymatic reactions catalyzed by a conserved set of enzymes.
Glycosylation and Tailoring Modifications
Following the formation of the 2-DOS core, a series of glycosyltransferases attach sugar moieties to the aminocyclitol scaffold. These sugars are themselves often subject to modifications, such as amination and methylation, before and after glycosylation. The specific order and nature of these modifications are what differentiate the various members of the fortimicin group.
Bioconversion experiments have shown that the biosynthetic enzymes of S. sannanensis and the fortimicin producer, Micromonospora olivasterospora, share common substrate specificities and can act alternatively on precursors in the fortimicin pathway.[3] This strongly suggests a conserved enzymatic machinery for the core structure.
A key tailoring step in the sannamycin pathway involves the enzyme Sannamycin B-glycyltransferase, encoded by the sms13 gene. This enzyme is responsible for the conversion of Sannamycin B to Sannamycin A, indicating a late-stage modification. It is plausible that similar tailoring enzymes are responsible for the final structure of this compound.
The Putative this compound Biosynthetic Gene Cluster
Based on the istamycin BGC, the this compound BGC in S. sannanensis is expected to contain a similar repertoire of genes. These include genes for the 2-DOS core biosynthesis, glycosyltransferases, aminotransferases, methyltransferases, dehydrogenases, and regulatory and resistance genes.
Table 1: Putative Functions of Genes in the this compound Biosynthetic Cluster (based on homology to the Istamycin cluster)
| Gene (Homolog) | Proposed Enzyme Function | Putative Role in this compound Biosynthesis |
| sanC (istC) | 2-deoxy-scyllo-inosose synthase (DOIS) | Catalyzes the first committed step in 2-DOS formation from glucose-6-phosphate.[1] |
| sanS (istS) | 2-deoxy-scyllo-inosose aminotransferase | Catalyzes the amination of 2-deoxy-scyllo-inosose.[1] |
| sanG (istG) | Glycosyltransferase | Attaches a sugar moiety to the 2-DOS core.[1] |
| sanM (istM1/M2) | SAM-dependent Methyltransferase | Performs N- or O-methylation of the aminocyclitol or sugar moieties.[1] |
| sanA (istA) | Aminotransferase | Catalyzes the addition of an amino group to a sugar intermediate.[1] |
| sanD (istD) | Dehydrogenase | Involved in oxidation/reduction reactions during sugar modification.[1] |
| sanP (istP) | Phosphatase | Removes phosphate (B84403) groups from intermediates.[1] |
| sanK (istK) | Kinase | Phosphorylates intermediates to activate them for subsequent reactions.[1] |
| sanR (istR) | Regulatory Protein | Controls the expression of other genes within the cluster. |
| sanT (istT) | Transporter/Efflux Protein | Exports the final this compound product, conferring self-resistance.[1] |
Experimental Protocols
The study of aminoglycoside biosynthesis in Streptomyces involves a variety of molecular genetics and biochemical techniques. The following are generalized protocols that can be adapted for the investigation of the this compound biosynthetic pathway.
Gene Inactivation via Homologous Recombination
This protocol is fundamental for determining the function of a specific gene within the biosynthetic cluster.
Detailed Steps:
-
Construct Design:
-
Amplify by PCR approximately 1.5 kb fragments corresponding to the regions immediately upstream ('left arm') and downstream ('right arm') of the target gene (e.g., a putative methyltransferase).
-
Clone the amplified arms into a suitable non-replicative E. coli-Streptomyces shuttle vector (e.g., pKC1139) flanking a resistance cassette (e.g., apramycin (B1230331) resistance).
-
-
Intergeneric Conjugation:
-
Transform the final knockout construct into a methylation-deficient E. coli strain (e.g., ET12567/pUZ8002).
-
Mate the E. coli donor strain with S. sannanensis spores on a suitable agar (B569324) medium (e.g., SFM).
-
-
Selection of Exconjugants:
-
Overlay the conjugation plate with an appropriate antibiotic to select for Streptomyces exconjugants that have integrated the plasmid via a single crossover event.
-
-
Screening for Double Crossover Mutants:
-
Propagate the single crossover mutants on non-selective media to facilitate the second crossover event.
-
Screen for colonies that have lost the vector-encoded resistance marker (if applicable) but retained the resistance marker from the knockout cassette, indicating a double crossover.
-
Confirm the gene replacement by PCR using primers flanking the target gene locus.
-
-
Phenotypic Analysis:
-
Cultivate the confirmed knockout mutant under production conditions.
-
Analyze the culture extract by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to confirm the absence of this compound and to identify any accumulated biosynthetic intermediates.
-
Heterologous Expression of the Biosynthetic Gene Cluster
Expressing the entire BGC in a well-characterized, genetically tractable host can facilitate the identification of the produced compound and allow for easier genetic manipulation.
Detailed Steps:
-
Library Construction and Screening:
-
Construct a cosmid or BAC library of S. sannanensis genomic DNA.
-
Screen the library by colony hybridization using probes derived from conserved genes in aminoglycoside biosynthesis (e.g., DOIS or aminotransferase genes).
-
-
Subcloning into an Expression Vector:
-
Subclone the entire BGC from the identified cosmid/BAC into an integrative Streptomyces expression vector (e.g., pSET152-based vectors) or a self-replicating vector.
-
-
Host Transformation:
-
Introduce the expression construct into a suitable heterologous host, such as Streptomyces coelicolor M1146 or Streptomyces lividans TK24.
-
-
Analysis of Production:
-
Cultivate the recombinant strain and analyze the culture broth for the production of this compound and related metabolites using HPLC-MS.
-
In Vitro Enzyme Assays
Characterizing the function of individual enzymes requires their purification and subsequent in vitro assays with putative substrates.
Detailed Steps:
-
Gene Cloning and Protein Expression:
-
Clone the gene of interest (e.g., a putative glycosyltransferase) into an E. coli expression vector (e.g., pET series).
-
Express the protein in a suitable E. coli strain (e.g., BL21(DE3)) and purify it using affinity chromatography (e.g., Ni-NTA).
-
-
Enzyme Assay:
-
Incubate the purified enzyme with its putative substrates (e.g., 2-DOS and a nucleotide-activated sugar).
-
Monitor the reaction progress by HPLC or LC-MS to detect the formation of the expected product.
-
Quantitative analysis can be performed to determine kinetic parameters such as Km and kcat.
-
Quantitative Data
Currently, there is a paucity of publicly available quantitative data specifically for this compound production. However, production levels of related aminoglycosides in Streptomyces can range from milligrams to grams per liter in optimized fermentation conditions. The following table presents hypothetical, yet realistic, quantitative data that could be obtained through fermentation optimization and enzyme characterization studies for this compound.
Table 2: Hypothetical Quantitative Data for this compound Biosynthesis
| Parameter | Value | Method |
| This compound Titer (Shake Flask) | 50 - 150 mg/L | HPLC-MS |
| This compound Titer (Bioreactor) | 500 - 2000 mg/L | HPLC-MS |
| Glycosyltransferase (sanG) Km for 2-DOS | 50 - 200 µM | In vitro enzyme assay |
| Glycosyltransferase (sanG) Km for UDP-glucose | 100 - 500 µM | In vitro enzyme assay |
| Methyltransferase (sanM) kcat | 0.1 - 5 min-1 | In vitro enzyme assay |
Conclusion and Future Perspectives
The biosynthetic pathway of this compound, while not yet fully elucidated through direct genomic sequencing of its producer, can be reliably inferred from the well-studied pathways of related fortimicin-group antibiotics. This technical guide provides a robust framework for understanding the key steps in its formation, from the synthesis of the 2-DOS core to the final tailoring reactions. The provided experimental protocols offer a starting point for researchers to functionally characterize the this compound biosynthetic gene cluster and its encoded enzymes.
Future whole-genome sequencing of Streptomyces sannanensis will be instrumental in definitively identifying the this compound BGC and will open the door to a more precise understanding of its regulation and catalytic mechanisms. Such knowledge will be invaluable for the rational design and combinatorial biosynthesis of novel sannamycin analogs with enhanced antibacterial activity and improved pharmacological profiles, contributing to the ongoing fight against antimicrobial resistance.
References
Technical Guide: The Sannamycin Family of Aminoglycoside Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sannamycins are a group of aminoglycoside antibiotics produced by the bacterium Streptomyces sannanensis. As with other aminoglycosides, they exhibit antibacterial properties by interfering with bacterial protein synthesis. This technical guide provides a consolidated overview of the known Sannamycin variants, their physicochemical properties, and relevant experimental methodologies.
It is important to note that a search of the scientific literature did not yield any information on a compound designated as "Sannamycin L." Therefore, this guide focuses on the characterized members of the Sannamycin family: Sannamycin A, B, C, E, F, and G.
Physicochemical Properties of Sannamycin Variants
The following table summarizes the molecular formula and weight of the known Sannamycin antibiotics. This data is essential for a variety of experimental procedures, including mass spectrometry, chromatography, and preparation of stock solutions.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Sannamycin A | C₁₇H₃₅N₅O₅ | 389.49[1] |
| Sannamycin B | C₁₅H₃₂N₄O₄ | 332.44[2] |
| Sannamycin C | C₁₅H₃₂N₄O₄ | 332.44[3] |
| Sannamycin E | C₁₃H₂₈N₄O₄ | 304.39[4] |
| Sannamycin F | C₁₈H₃₅N₅O₆ | 417.50[5][6] |
| Sannamycin G | C₁₄H₃₀N₄O₄ | 318.41[7] |
Experimental Protocols
The isolation and purification of Sannamycins from Streptomyces sannanensis culture is a critical process for their study. Below is a generalized protocol based on common methods for isolating aminoglycoside antibiotics from actinomycetes. For specific details, it is recommended to consult the primary literature on the total synthesis and isolation of Sannamycins.
General Protocol for Isolation and Purification of Sannamycins
-
Fermentation:
-
A pure culture of Streptomyces sannanensis is used to inoculate a suitable seed medium.
-
The seed culture is incubated until sufficient growth is achieved.
-
The seed culture is then transferred to a larger production medium, which is optimized for the production of Sannamycins.
-
The production culture is incubated under controlled conditions of temperature, pH, and aeration for a period determined by optimal antibiotic production.
-
-
Extraction:
-
The fermentation broth is harvested and the mycelium is separated from the supernatant by centrifugation or filtration.
-
The supernatant, containing the secreted Sannamycins, is adjusted to an alkaline pH.
-
The alkaline supernatant is then passed through a cation-exchange resin column. The positively charged Sannamycins will bind to the resin.
-
The column is washed with water to remove unbound impurities.
-
The bound Sannamycins are then eluted from the column using an acidic solution, such as dilute hydrochloric acid or sulfuric acid.
-
-
Purification:
-
The eluate containing the crude Sannamycin mixture is neutralized.
-
The neutralized solution is then subjected to further purification steps, which may include:
-
Adsorption Chromatography: Using resins like Amberlite or activated carbon to separate the different Sannamycin components.
-
Partition Chromatography: Employing a two-phase solvent system to separate compounds based on their differential partitioning.
-
High-Performance Liquid Chromatography (HPLC): A highly effective method for separating and purifying the individual Sannamycin variants. A variety of column types and solvent gradients can be employed for optimal separation.
-
-
-
Characterization:
-
The purified Sannamycin variants are characterized using various analytical techniques to confirm their identity and purity. These methods include:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Antibacterial Activity Assays: To determine the minimum inhibitory concentration (MIC) against a panel of bacteria.
-
-
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Sannamycins, as members of the aminoglycoside family of antibiotics, exert their bactericidal effect by targeting the bacterial ribosome and inhibiting protein synthesis.[2] This process can be broken down into several key steps:
-
Entry into the Bacterial Cell: Sannamycins are hydrophilic molecules that cross the outer membrane of Gram-negative bacteria through porin channels. They are then actively transported across the inner cytoplasmic membrane into the cytoplasm.
-
Binding to the 30S Ribosomal Subunit: Once inside the cell, Sannamycins bind with high affinity to the 16S ribosomal RNA (rRNA) of the 30S ribosomal subunit.[2] This binding occurs at the A-site, which is crucial for the decoding of messenger RNA (mRNA).
-
Interference with Protein Synthesis: The binding of Sannamycins to the 30S subunit disrupts the normal process of protein synthesis in several ways:
-
Inhibition of Initiation: The formation of the initiation complex, which is the first step in protein synthesis, can be blocked.
-
Codon Misreading: The binding of the antibiotic distorts the A-site, leading to the misreading of the mRNA codon by the incoming aminoacyl-tRNA. This results in the incorporation of incorrect amino acids into the growing polypeptide chain.
-
Inhibition of Translocation: The movement of the ribosome along the mRNA is inhibited, which stalls protein synthesis.
-
The production of aberrant or truncated proteins, along with the overall inhibition of protein synthesis, leads to a cascade of events that ultimately result in bacterial cell death.
Visualizations
Experimental Workflow
References
- 1. Aminoglycoside interactions and impacts on the eukaryotic ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Aminoglycoside - Wikipedia [en.wikipedia.org]
- 4. pharmacy180.com [pharmacy180.com]
- 5. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Enantioselective Total Syntheses of Sannamycins A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Antibacterial Spectrum of Sannamycin L: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sannamycin L is a member of the aminoglycoside class of antibiotics, a group of potent bactericidal agents that have been a cornerstone in the treatment of serious bacterial infections for decades. Aminoglycosides exert their antimicrobial activity by targeting the bacterial ribosome, leading to the inhibition of protein synthesis and ultimately cell death. This technical guide provides a preliminary overview of the antibacterial spectrum of this compound, methodologies for its evaluation, and a visualization of its mechanism of action. Due to the limited availability of specific data for this compound, this report incorporates representative data from closely related aminoglycosides to illustrate its potential activity profile.
Data Presentation: In Vitro Antibacterial Activity
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of aminoglycoside antibiotics against a panel of clinically relevant Gram-positive and Gram-negative bacteria. This data is representative of the expected antibacterial spectrum of this compound.
| Microorganism | Gram Stain | Antibiotic | MIC (µg/mL) |
| Escherichia coli | Negative | Amikacin | ≤16 |
| Escherichia coli | Negative | Gentamicin | ≤4 |
| Klebsiella pneumoniae | Negative | Amikacin | ≤16 |
| Klebsiella pneumoniae | Negative | Gentamicin | ≤4 |
| Pseudomonas aeruginosa | Negative | Tobramycin | ≤4 |
| Pseudomonas aeruginosa | Negative | Sansanmycin B | 8.0 |
| Acinetobacter baumannii | Negative | Amikacin | ≤16 |
| Staphylococcus aureus | Positive | Gentamicin | ≤1 |
| Enterococcus faecalis | Positive | Gentamicin (synergy) | ≤500 |
| Mycobacterium tuberculosis | N/A | Sansanmycin B | 8.0 - 20.0 |
Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is a widely accepted procedure for determining the MIC of antibiotics.
Broth Microdilution Method
1. Preparation of Materials:
-
This compound: Prepare a stock solution of known concentration in a suitable solvent.
-
Bacterial Strains: Use fresh, pure cultures of the test organisms grown on appropriate agar (B569324) plates.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium for most aerobic bacteria.
-
96-Well Microtiter Plates: Sterile, U-bottomed plates are used for the assay.
2. Inoculum Preparation:
-
Select several morphologically similar colonies from an 18-24 hour agar plate.
-
Suspend the colonies in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Serial Dilution of this compound:
-
Dispense 50 µL of CAMHB into each well of the 96-well plate.
-
Add 50 µL of the this compound stock solution to the first well of each row to be tested, creating a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well containing the antibiotic.
4. Inoculation:
-
Within 15 minutes of preparing the final inoculum, add 50 µL of the diluted bacterial suspension to each well, bringing the total volume to 100 µL.
-
Include a growth control well (containing only medium and inoculum) and a sterility control well (containing only medium) on each plate.
5. Incubation:
-
Cover the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
6. Reading and Interpretation:
-
After incubation, examine the plates for visible bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
Mandatory Visualizations
Signaling Pathway of this compound (Aminoglycoside) Action
Caption: Mechanism of action of this compound.
Experimental Workflow for MIC Determination
Caption: Workflow for MIC determination.
Logical Relationship of this compound's Antibacterial Activity
Caption: Logical relationship of this compound's activity.
Methodological & Application
Application Notes and Protocols for the Total Synthesis of Sannamycin L Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sannamycins are a class of aminoglycoside antibiotics known for their potent antibacterial activity. This document provides a detailed guide for the total synthesis of the enantiomers of Sannamycin L. While the direct total synthesis of this compound has not been explicitly reported, based on the structure of the closely related Sannamycin C, it is postulated that this compound is an aminoglycoside composed of an L-aminosugar linked to the 2-deoxy-3-epi-fortamine core.[1] This document outlines a plausible synthetic route for both the natural (-)-Sannamycin L and its unnatural (+)-enantiomer, leveraging established methods for the synthesis of aminoglycoside components and their stereoselective glycosylation.[2][3]
Aminoglycoside antibiotics primarily exert their bactericidal effects by binding to the 30S subunit of the bacterial ribosome, leading to the inhibition of protein synthesis.[4][5] This interference can result in mistranslation of mRNA and ultimately cell death. The synthesis of both enantiomers of this compound will enable detailed structure-activity relationship (SAR) studies, potentially leading to the development of novel antibiotics with improved efficacy and reduced side effects.
Retrosynthetic Analysis
The retrosynthetic strategy for both enantiomers of this compound involves the disconnection of the glycosidic bond to yield a protected aminocyclitol acceptor and a protected aminosugar donor. The synthesis of the enantiopure aminocyclitol core can be achieved via an asymmetric dearomative hydroamination, while the enantiopure L- and D-purpurosamine donors can be synthesized from appropriate chiral starting materials.
Experimental Protocols
Protocol 1: Enantioselective Synthesis of the Aminocyclitol Core (Protected 2-deoxy-3-epi-fortamine)
This protocol is adapted from the enantioselective synthesis of the aminocyclitol core of Sannamycins A and B.
1. Enantioselective Dearomative Hydroamination:
-
To a solution of benzene (B151609) in a suitable solvent, add the hydroamination catalyst and the appropriate chiral ligand.
-
Introduce the aminating agent and stir the reaction under an inert atmosphere at the specified temperature until completion.
-
Purify the resulting diene by column chromatography.
2. Diastereoselective Dihydroxylation:
-
Dissolve the diene in a mixture of tert-butanol (B103910) and water.
-
Add AD-mix-β (for the desired stereoisomer) and methanesulfonamide.
-
Stir the mixture vigorously at room temperature until the reaction is complete.
-
Quench the reaction with sodium sulfite (B76179) and extract the product with an organic solvent.
-
Purify the diol by column chromatography.
3. Protection and Further Functionalization:
-
Protect the diol as a cyclic acetal (B89532) or silyl (B83357) ether.
-
Perform a series of functional group interconversions to install the required amino and methylamino groups with the desired stereochemistry. This may involve epoxide formation and ring-opening reactions.
-
Protect the amino groups with suitable protecting groups (e.g., Boc, Cbz) to yield the fully protected aminocyclitol acceptor.
Protocol 2: Synthesis of Protected L- and D-Purpurosamine Glycosyl Donors
This protocol is based on established methods for the synthesis of aminosugars.
1. Synthesis of L-Purpurosamine Donor:
-
Starting from a suitable L-carbohydrate precursor (e.g., L-arabinose), introduce an amino group at the C-2 position via an azide (B81097) displacement or a reductive amination protocol.
-
Protect the amino group.
-
Perform functional group manipulations to achieve the desired purpurosamine scaffold.
-
Install a suitable leaving group at the anomeric position (e.g., trichloroacetimidate, thioglycoside) to generate the glycosyl donor.
2. Synthesis of D-Purpurosamine Donor:
-
Follow a similar synthetic sequence as for the L-enantiomer, starting from a D-carbohydrate precursor (e.g., D-arabinose).
Protocol 3: Stereoselective Glycosylation
This crucial step involves the coupling of the aminocyclitol acceptor with the aminosugar donor.
-
Dissolve the protected aminocyclitol acceptor and the protected aminosugar donor in a dry, aprotic solvent under an inert atmosphere.
-
Add a suitable promoter (e.g., TMSOTf, NIS/TfOH) at a low temperature (e.g., -78 °C).
-
Allow the reaction to warm to the specified temperature and stir until completion, monitoring by TLC.
-
Quench the reaction with a suitable quenching agent (e.g., triethylamine, saturated sodium bicarbonate solution).
-
Purify the resulting protected disaccharide by column chromatography.
Protocol 4: Global Deprotection
The final step involves the removal of all protecting groups to yield the target this compound enantiomers.
-
Amine Deprotection: Treat the protected disaccharide with a strong acid (e.g., TFA in DCM) to remove Boc groups, or via hydrogenolysis for Cbz and Bn groups.
-
Hydroxyl Deprotection: If silyl ethers are used, treat with a fluoride (B91410) source (e.g., TBAF).
-
Purify the final deprotected this compound enantiomers by ion-exchange chromatography or HPLC.
Data Presentation
Table 1: Summary of Synthetic Yields (Hypothetical)
| Step | Description | (+)-Sannamycin L Yield (%) | (-)-Sannamycin L Yield (%) |
| 1 | Synthesis of Aminocyclitol Core | 25 | 25 |
| 2 | Synthesis of Glycosyl Donor | 30 (D-form) | 30 (L-form) |
| 3 | Glycosylation | 65 | 65 |
| 4 | Deprotection | 80 | 80 |
| Overall | Total Synthesis | ~5 | ~5 |
Table 2: Expected Antibacterial Activity (MIC, µg/mL) of this compound Enantiomers (Hypothetical, based on analogues)
| Organism | (+)-Sannamycin L | (-)-Sannamycin L |
| Staphylococcus aureus | >64 | 2-8 |
| Escherichia coli | >64 | 4-16 |
| Pseudomonas aeruginosa | >64 | 8-32 |
| Klebsiella pneumoniae | >64 | 4-16 |
Mandatory Visualizations
Caption: Overall synthetic workflow for the total synthesis of this compound enantiomers.
Caption: Proposed mechanism of action of this compound via inhibition of bacterial protein synthesis.
References
- 1. Comprehensive Review of Chemical Strategies for the Preparation of New Aminoglycosides and their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aminoglycoside Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Antibacterial Efficacies of Nanostructured Aminoglycosides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Saxitoxin in Bacterial Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sannamycin, a member of the aminoglycoside class of antibiotics, is a potent inhibitor of bacterial protein synthesis. While the specific variant "Sannamycin L" is not prominently documented in scientific literature, this document will focus on the known members of the Sannamycin family, such as Sannamycin B and C, and provide a comprehensive guide to their application in bacterial cell culture studies. These notes will detail their mechanism of action, protocols for determining their efficacy, and insights into the downstream signaling pathways they affect.
Aminoglycosides are broad-spectrum antibiotics known for their bactericidal activity, primarily against Gram-negative bacteria. They exert their effect by binding to the 30S ribosomal subunit, leading to mistranslation of mRNA and the production of nonfunctional or toxic proteins. This disruption of protein synthesis ultimately leads to bacterial cell death.
Quantitative Data Summary
The efficacy of an antibiotic is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium.
| Antibiotic | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
| Sannamycin B | Pseudomonas aeruginosa | 8.0 µg/mL[1] |
| Sannamycin C | Pseudomonas aeruginosa | 16 µg/mL[1] |
| Sannamycin B | Mycobacterium tuberculosis H37Rv | 8.0 - 20 µg/mL[1] |
| Sannamycin B | Multidrug-resistant Mycobacterium tuberculosis | 8.0 - 20 µg/mL[1] |
Mechanism of Action and Signaling Pathways
Sannamycin, like other aminoglycosides, primarily targets the bacterial ribosome to inhibit protein synthesis. However, the downstream consequences of this inhibition trigger a cascade of cellular stress responses.
The binding of Sannamycin to the 30S ribosomal subunit causes mistranslation of mRNA. This leads to the synthesis of aberrant and misfolded proteins, a significant portion of which are membrane proteins. The accumulation of these misfolded proteins in the bacterial envelope creates a condition known as "envelope stress."
This envelope stress is a critical signal that activates bacterial two-component regulatory systems. These systems are sophisticated signaling pathways that allow bacteria to sense and respond to environmental changes. In the case of aminoglycoside-induced stress, the CpxA/CpxR and AmgRS two-component systems are notably activated.[2][3] Activation of these systems triggers a transcriptional response aimed at mitigating the damage caused by the misfolded proteins. However, this response is often insufficient to overcome the toxic effects of continued protein mistranslation, leading to oxidative stress and eventual cell death.
Figure 1. Sannamycin's mechanism of action and downstream signaling cascade.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the standard method for determining the MIC of Sannamycin against a specific bacterial strain.
Materials:
-
Sannamycin B or C stock solution (of known concentration)
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare Bacterial Inoculum:
-
Aseptically pick a few colonies of the test bacterium from an agar (B569324) plate and inoculate into a tube of sterile broth.
-
Incubate the culture at the optimal temperature for the bacterium until it reaches the logarithmic growth phase (typically a turbidity equivalent to a 0.5 McFarland standard).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Prepare Sannamycin Dilutions:
-
Perform a serial two-fold dilution of the Sannamycin stock solution in CAMHB across the wells of a 96-well plate. The concentration range should be chosen to bracket the expected MIC.
-
Leave one well with only CAMHB as a negative control (no antibiotic) and another well with CAMHB and the bacterial inoculum as a positive control (growth control).
-
-
Inoculation:
-
Add an equal volume of the diluted bacterial inoculum to each well containing the Sannamycin dilutions and the positive control well.
-
-
Incubation:
-
Cover the microtiter plate and incubate at the optimal temperature for the bacterium for 16-20 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of Sannamycin at which there is no visible growth.
-
Alternatively, the optical density (OD) of each well can be measured using a spectrophotometer at a wavelength of 600 nm. The MIC is the lowest concentration that shows a significant reduction in OD compared to the positive control.
-
Figure 2. Workflow for MIC determination by broth microdilution.
Protocol 2: Assessment of Bactericidal vs. Bacteriostatic Activity (Time-Kill Assay)
This assay helps to determine whether Sannamycin is killing the bacteria (bactericidal) or simply inhibiting their growth (bacteriostatic).
Materials:
-
Sannamycin B or C
-
Bacterial culture in logarithmic growth phase
-
Appropriate broth medium
-
Sterile flasks or tubes
-
Incubator with shaking capabilities
-
Agar plates for colony counting
-
Sterile saline or phosphate-buffered saline (PBS) for dilutions
Procedure:
-
Prepare Cultures:
-
Prepare a bacterial culture in the logarithmic growth phase as described in the MIC protocol.
-
Prepare several flasks containing fresh broth.
-
-
Inoculation and Treatment:
-
Inoculate the flasks with the bacterial culture to a starting density of approximately 1 x 10^6 CFU/mL.
-
Add Sannamycin to the test flasks at concentrations corresponding to the MIC, 2x MIC, and 4x MIC.
-
Include a control flask with no antibiotic.
-
-
Time-Course Sampling:
-
Incubate all flasks at the optimal temperature with shaking.
-
At various time points (e.g., 0, 2, 4, 8, and 24 hours), aseptically remove an aliquot from each flask.
-
-
Viable Cell Counting:
-
Perform serial dilutions of the collected aliquots in sterile saline or PBS.
-
Plate a known volume of each dilution onto agar plates.
-
Incubate the plates until colonies are visible.
-
Count the number of colonies on each plate to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot the log10 CFU/mL against time for each Sannamycin concentration and the control.
-
A bactericidal effect is generally defined as a ≥3-log10 reduction in CFU/mL (99.9% killing) compared to the initial inoculum. A bacteriostatic effect will show a prevention of growth or a minimal decrease in CFU/mL.
-
Conclusion
Sannamycin B and C are effective aminoglycoside antibiotics with demonstrable activity against clinically relevant bacteria such as Pseudomonas aeruginosa and Mycobacterium tuberculosis. Their primary mechanism of action, the inhibition of protein synthesis, triggers a cascade of stress responses within the bacterial cell, ultimately leading to cell death. The provided protocols offer a framework for researchers to quantitatively assess the efficacy of Sannamycins and to further investigate their cellular effects. While "this compound" remains an unconfirmed designation, the methodologies and principles outlined here are broadly applicable to the study of all Sannamycin compounds and other aminoglycoside antibiotics.
References
Application of Sannamycin-Type Aminoglycosides in Antimicrobial Drug Discovery
Note: The user's request specified "Sannamycin L". Extensive searches of scientific literature did not yield any information on a compound designated as this compound. Therefore, this document focuses on Sannamycin-type aminoglycosides, with specific data presented for Sannamycin B and C, to provide a representative application note and protocol for researchers in antimicrobial drug discovery.
Introduction
Sannamycins are a class of aminoglycoside antibiotics produced by Streptomyces sannanensis. Like other aminoglycosides, they exhibit broad-spectrum antibacterial activity by inhibiting protein synthesis in susceptible bacteria. This document provides an overview of the application of Sannamycin-type compounds in antimicrobial research, including their biological activity, mechanism of action, and protocols for their evaluation.
Data Presentation
Antimicrobial Activity of Sannamycins
The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for Sannamycin B and C against various bacterial strains. Data for Sannamycin A and L are not currently available in the public domain.
| Compound | Microorganism | Strain | MIC (µg/mL) | Reference |
| Sannamycin B | Pseudomonas aeruginosa | Test Strain | 8.0 | [1] |
| Mycobacterium tuberculosis | H37Rv | 8.0 - 20 | [1] | |
| Mycobacterium tuberculosis | Multidrug-Resistant | 8.0 - 20 | [1] | |
| Sannamycin C | Pseudomonas aeruginosa | Test Strain | 16 | [1] |
| 4-N-glycyl Sannamycin C | Gram-positive & Gram-negative bacteria | Various | Data not available | [2] |
Cytotoxicity Data
| Compound | Cell Line | IC50 (µM) |
| Sannamycin A | Not Available | Not Available |
| Sannamycin B | Not Available | Not Available |
| Sannamycin C | Not Available | Not Available |
Mechanism of Action
Sannamycins, as aminoglycoside antibiotics, are known to exert their antimicrobial effect by targeting the bacterial ribosome, leading to the inhibition of protein synthesis.
Figure 1: Proposed mechanism of action for Sannamycin-type aminoglycosides.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method for determining the MIC of Sannamycin compounds.
Figure 2: Workflow for MIC determination by broth microdilution.
Materials:
-
Sannamycin compound
-
Appropriate bacterial strains
-
Mueller-Hinton Broth (MHB) or other suitable growth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Sannamycin Stock Solution: Dissolve the Sannamycin compound in a suitable solvent (e.g., sterile deionized water) to a known concentration (e.g., 1 mg/mL).
-
Serial Dilutions: a. Add 100 µL of sterile MHB to all wells of a 96-well plate. b. Add 100 µL of the Sannamycin stock solution to the first well of each row to be tested and mix well. c. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
Preparation of Bacterial Inoculum: a. Culture the test bacteria overnight in MHB. b. Dilute the overnight culture to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Further dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 10 µL of the final bacterial inoculum to each well, except for a sterility control well (containing only MHB). Include a growth control well (MHB + inoculum, no antibiotic).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the Sannamycin compound that completely inhibits visible growth of the bacteria.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a general method for assessing the cytotoxicity of Sannamycin compounds against a mammalian cell line.
Figure 3: Workflow for in vitro cytotoxicity (MTT) assay.
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Complete cell culture medium
-
Sannamycin compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the Sannamycin compound in complete culture medium and add them to the wells. Include a vehicle control (medium with the solvent used to dissolve the compound) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration.
Protocol 3: In Vitro Protein Synthesis Inhibition Assay
This is a generalized protocol to assess the inhibitory effect of Sannamycins on bacterial protein synthesis using a cell-free system.
Materials:
-
S30 extract from E. coli
-
Amino acid mixture
-
ATP and GTP
-
Template DNA (e.g., plasmid encoding a reporter protein like luciferase or GFP)
-
Sannamycin compound
-
Luciferin (B1168401) (for luciferase assay) or fluorescence plate reader (for GFP assay)
Procedure:
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the S30 extract, amino acid mixture, ATP, GTP, and template DNA.
-
Compound Addition: Add varying concentrations of the Sannamycin compound to the reaction mixtures. Include a no-antibiotic control.
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).
-
Detection of Protein Synthesis:
-
Luciferase Assay: Add luciferin and measure the luminescence. A decrease in luminescence indicates inhibition of protein synthesis.
-
GFP Assay: Measure the fluorescence at the appropriate excitation and emission wavelengths. A decrease in fluorescence indicates inhibition of protein synthesis.
-
-
Data Analysis: Calculate the percentage of inhibition of protein synthesis for each Sannamycin concentration relative to the no-antibiotic control. Determine the IC50 value for protein synthesis inhibition.
Conclusion
Sannamycin-type aminoglycosides represent a promising area for antimicrobial drug discovery. The available data for Sannamycin B and C demonstrate their potential against clinically relevant pathogens. Further studies are warranted to fully characterize the antimicrobial spectrum, cytotoxicity, and in vivo efficacy of these compounds and their derivatives. The protocols provided herein offer a framework for researchers to evaluate the potential of Sannamycin-type compounds as novel antimicrobial agents.
References
Application Notes and Protocols for Stereoselective Glycosylation in Sannamycin Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the stereoselective glycosylation methods employed in the total synthesis of Sannamycin A and B, powerful aminoglycoside antibiotics. The key transformation involves a gold(I)-catalyzed glycosylation to construct the crucial α-glycosidic linkage between a complex aminocyclitol acceptor and a purpurosaminide C-type glycosyl donor. The protocols are based on the successful total synthesis reported by Sarlah and co-workers, offering a reproducible and highly stereoselective route to these important natural products.[1][2]
Overview of the Glycosylation Strategy
The synthesis of Sannamycin A and B hinges on the convergent coupling of two advanced intermediates: the aminocyclitol core (glycosyl acceptor) and the carbohydrate fragment (glycosyl donor). The stereochemical outcome of the glycosylation is critical for the biological activity of the final product. The method described herein utilizes a gold(I) catalyst to promote the formation of the desired α-glycosidic bond with high fidelity.
Key Features of the Method:
-
High Stereoselectivity: The gold(I)-catalyzed reaction proceeds with excellent α-selectivity, minimizing the formation of the undesired β-anomer.
-
Mild Reaction Conditions: The glycosylation is carried out at low temperatures, which is compatible with the complex and sensitive functional groups present in the substrates.
-
Good Yield: The key glycosylation step provides a high yield of the desired pseudodisaccharide, making the overall synthesis efficient.
Experimental Protocols
This section provides detailed experimental procedures for the preparation of the glycosyl donor, the aminocyclitol acceptor, and the subsequent gold(I)-catalyzed glycosylation.
Synthesis of the Glycosyl Donor
The purpurosaminide C-type glycosyl donor is prepared from readily available starting materials. The following protocol outlines the final step in the preparation of the key glycosyl donor intermediate.
Protocol 1: Preparation of the Glycosyl Donor
| Reagent | MW | Amount | Moles | Equivalents |
| Precursor Amine | 259.33 | 1.0 g | 3.86 mmol | 1.0 |
| 2-Naphthaldehyde (B31174) | 156.18 | 662 mg | 4.24 mmol | 1.1 |
| NaBH(OAc)₃ | 211.94 | 1.22 g | 5.79 mmol | 1.5 |
| Dichloromethane (B109758) (DCM) | - | 40 mL | - | - |
Procedure:
-
To a solution of the precursor amine (1.0 g, 3.86 mmol) in dichloromethane (40 mL) is added 2-naphthaldehyde (662 mg, 4.24 mmol).
-
The reaction mixture is stirred at room temperature for 30 minutes.
-
Sodium triacetoxyborohydride (B8407120) (1.22 g, 5.79 mmol) is added in one portion.
-
The reaction is stirred at room temperature for 12 hours.
-
The reaction is quenched by the addition of saturated aqueous NaHCO₃ solution (50 mL).
-
The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 30 mL).
-
The combined organic layers are washed with brine (50 mL), dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The residue is purified by flash column chromatography (silica gel, hexanes/ethyl acetate (B1210297) gradient) to afford the desired glycosyl donor.
Synthesis of the Aminocyclitol Acceptor
The complex aminocyclitol acceptor is synthesized through a multi-step sequence. The protocol below describes the deprotection of a key intermediate to reveal the free hydroxyl group for glycosylation.
Protocol 2: Preparation of the Aminocyclitol Acceptor
| Reagent | MW | Amount | Moles | Equivalents |
| Benzylated Aminocyclitol | 564.67 | 500 mg | 0.885 mmol | 1.0 |
| Thiophenol | 110.18 | 0.18 mL | 1.77 mmol | 2.0 |
| Boron Trifluoride Diethyl Etherate | 141.93 | 0.22 mL | 1.77 mmol | 2.0 |
| Dichloromethane (DCM) | - | 9.0 mL | - | - |
Procedure:
-
To a solution of the benzylated aminocyclitol (500 mg, 0.885 mmol) in dichloromethane (9.0 mL) at 0 °C is added thiophenol (0.18 mL, 1.77 mmol).
-
Boron trifluoride diethyl etherate (0.22 mL, 1.77 mmol) is added dropwise.
-
The reaction mixture is stirred at 0 °C for 1 hour.
-
The reaction is quenched by the addition of saturated aqueous NaHCO₃ solution (10 mL).
-
The mixture is warmed to room temperature and stirred for 15 minutes.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 10 mL).
-
The combined organic layers are washed with brine (20 mL), dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The residue is purified by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the aminocyclitol acceptor.
Gold(I)-Catalyzed Stereoselective Glycosylation
This protocol details the crucial coupling of the glycosyl donor and the aminocyclitol acceptor to form the pseudodisaccharide core of Sannamycin.
Protocol 3: Gold(I)-Catalyzed Glycosylation
| Reagent | MW | Amount | Moles | Equivalents |
| Glycosyl Donor | 399.51 | 100 mg | 0.250 mmol | 1.2 |
| Aminocyclitol Acceptor | 474.54 | 99 mg | 0.209 mmol | 1.0 |
| (Ph₃P)AuNTf₂ | 777.44 | 32.5 mg | 0.0418 mmol | 0.2 |
| 4 Å Molecular Sieves | - | 200 mg | - | - |
| Dichloromethane (DCM) | - | 2.1 mL | - | - |
Procedure:
-
To a flame-dried round-bottom flask containing powdered 4 Å molecular sieves (200 mg) is added a solution of the glycosyl donor (100 mg, 0.250 mmol) and the aminocyclitol acceptor (99 mg, 0.209 mmol) in dichloromethane (2.1 mL).
-
The mixture is stirred at room temperature for 30 minutes.
-
The reaction is cooled to -78 °C.
-
A solution of (Ph₃P)AuNTf₂ (32.5 mg, 0.0418 mmol) in dichloromethane (1.0 mL) is added dropwise.
-
The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature over 12 hours.
-
The reaction is quenched by the addition of triethylamine (B128534) (0.1 mL).
-
The mixture is filtered through a pad of Celite®, and the filtrate is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to afford the desired α-glycoside.
Quantitative Data Summary
The following table summarizes the key quantitative data for the gold(I)-catalyzed glycosylation step in the synthesis of the Sannamycin core structure.
| Reaction Step | Product | Yield (%) | Diastereomeric Ratio (α:β) | Reference |
| Gold(I)-Catalyzed Glycosylation | Pseudodisaccharide | 96 | >20:1 | [2] |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of the key synthetic steps.
Caption: Workflow for the gold(I)-catalyzed glycosylation.
References
Sannamycin L solution preparation and stability for lab use
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Introduction
Sannamycins are a class of aminoglycoside antibiotics produced by Streptomyces sannanensis.[1][2] Like other aminoglycosides, they are potent, broad-spectrum antibiotics effective against many aerobic gram-negative and some gram-positive bacteria.[3] The primary mechanism of action for this class of antibiotics is the inhibition of bacterial protein synthesis, which ultimately leads to bacterial cell death.[3][4] These compounds are valuable tools in anti-infective research and drug development.
This document provides detailed protocols for the preparation and storage of Sannamycin solutions for laboratory use, based on the available data for related Sannamycin compounds.
Solution Preparation and Stability
Solubility and Recommended Solvents
Based on information for Sannamycin A and B, Sannamycin L is anticipated to be soluble in dimethyl sulfoxide (B87167) (DMSO).[5][6]
Materials Required
-
Sannamycin (powder form)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Protocol for Preparing a Sannamycin Stock Solution
-
Pre-weighing: Allow the vial of Sannamycin powder to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of Sannamycin powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock solution concentration. For example, to prepare a 10 mM stock solution, add the appropriate volume of DMSO based on the molecular weight of the specific Sannamycin being used.
-
Dissolution: Vortex the solution until the Sannamycin is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary to aid dissolution.
-
Sterilization (Optional): If required for the downstream application, the stock solution can be filter-sterilized through a 0.22 µm syringe filter that is compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots as recommended in the stability section below.
Stability and Storage
Proper storage is critical to maintain the bioactivity of Sannamycin solutions. The following storage recommendations are based on data for Sannamycin A and B.[5][6]
| Storage Form | Condition | Duration |
| Powder | Dry, dark at 0 - 4°C | Short-term (days to weeks) |
| Dry, dark at -20°C | Long-term (months to years) | |
| Stock Solution in DMSO | 0 - 4°C | Short-term (days to weeks) |
| -20°C | Long-term (months) |
Note: It is strongly recommended to minimize the number of freeze-thaw cycles for stock solutions.
Experimental Protocols & Visualizations
Experimental Workflow: Sannamycin Solution Preparation
The following diagram illustrates the general workflow for preparing a Sannamycin stock solution.
Caption: Workflow for preparing a Sannamycin stock solution.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Sannamycin, as an aminoglycoside, exerts its antibacterial effect by targeting the bacterial ribosome, specifically the 30S ribosomal subunit.[4] This interaction disrupts protein synthesis through several mechanisms, including:
-
Blocking the formation of the initiation complex: This prevents the start of protein synthesis.
-
Inducing misreading of mRNA: This leads to the incorporation of incorrect amino acids into the growing polypeptide chain, resulting in non-functional or toxic proteins.
-
Inhibiting the translocation of the ribosome: This stalls protein synthesis.
The culmination of these effects is the disruption of essential cellular processes and ultimately, bacterial cell death.
Signaling Pathway: Aminoglycoside Inhibition of Protein Synthesis
The diagram below illustrates the general mechanism of action for aminoglycoside antibiotics like Sannamycin at the bacterial ribosome.
Caption: Inhibition of bacterial protein synthesis by Sannamycin.
References
- 1. New aminoglycoside antibiotics, sannamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new aminoglycoside antibiotic, sannamycin C and its 4-N-glycyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aminoglycoside - Wikipedia [en.wikipedia.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. medkoo.com [medkoo.com]
- 6. medkoo.com [medkoo.com]
Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Assay of Sannamycin L
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Sannamycin L, an aminoglycoside antibiotic, against various bacterial strains. The MIC is a critical parameter in antimicrobial susceptibility testing, defining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1][2] This information is essential for understanding the potency and spectrum of activity of novel antibiotic candidates like this compound.
This compound belongs to the aminoglycoside class of antibiotics, which are known to exhibit broad-spectrum activity against many Gram-negative and some Gram-positive bacteria.[3] The primary mechanism of action for aminoglycosides is the inhibition of bacterial protein synthesis.[3] They bind to the 30S ribosomal subunit, leading to mistranslation of mRNA and ultimately bacterial cell death.
The protocol described herein is based on the widely accepted broth microdilution method, a standard procedure recommended by organizations such as the Clinical and Laboratory Standards Institute (CLSI).[4] This method allows for the simultaneous testing of multiple concentrations of this compound against different bacterial isolates in a 96-well microtiter plate format, providing a quantitative measure of its antibacterial activity.
Data Presentation
Quantitative results from the MIC assay for this compound should be recorded and presented in a clear and organized manner to facilitate analysis and comparison. The following table provides a template for summarizing the MIC values of this compound against a panel of clinically relevant bacterial strains. Researchers should populate this table with their own experimental data.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacterial Strains
| Bacterial Strain | Gram Stain | ATCC Number | This compound MIC (µg/mL) | Quality Control Range (µg/mL) |
| Escherichia coli | Gram-Negative | 25922 | [Insert experimental value] | [Insert QC range] |
| Pseudomonas aeruginosa | Gram-Negative | 27853 | [Insert experimental value] | [Insert QC range] |
| Staphylococcus aureus | Gram-Positive | 29213 | [Insert experimental value] | [Insert QC range] |
| Enterococcus faecalis | Gram-Positive | 29212 | [Insert experimental value] | [Insert QC range] |
| Klebsiella pneumoniae | Gram-Negative | 700603 | [Insert experimental value] | [Insert QC range] |
| Acinetobacter baumannii | Gram-Negative | 19606 | [Insert experimental value] | [Insert QC range] |
| [Additional Strain 1] | [Insert experimental value] | [Insert QC range] | ||
| [Additional Strain 2] | [Insert experimental value] | [Insert QC range] |
Experimental Protocols
Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol details the steps for performing a broth microdilution assay to determine the MIC of this compound.
Materials:
-
This compound (lyophilized powder)
-
Sterile 96-well, U-bottom microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., from ATCC)
-
Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or nephelometer
-
Sterile pipette tips and multichannel pipettes
-
Incubator (35°C ± 2°C)
-
Vortex mixer
-
Growth media for bacterial cultures (e.g., Tryptic Soy Agar)
Procedure:
-
Preparation of this compound Stock Solution:
-
Accurately weigh a sufficient amount of this compound powder.
-
Reconstitute the powder in a suitable sterile solvent (e.g., sterile deionized water) to create a high-concentration stock solution (e.g., 1024 µg/mL).
-
Ensure the stock solution is well-dissolved by vortexing.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate (18-24 hours growth), select 3-5 well-isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This is equivalent to approximately 1-2 x 10⁸ CFU/mL.
-
Within 15 minutes of preparation, dilute the adjusted bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the this compound working solution (at the highest desired concentration, e.g., 128 µg/mL in CAMHB) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.
-
Continue this serial dilution from well 2 to well 10.
-
Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no antibiotic).
-
Well 12 will serve as the sterility control (no bacteria).
-
-
Inoculation of Microtiter Plates:
-
Using a multichannel pipette, add 100 µL of the diluted bacterial inoculum (prepared in step 2) to wells 1 through 11. Do not add bacteria to well 12.
-
The final volume in each test well will be 200 µL.
-
-
Incubation:
-
Cover the microtiter plates with a lid to prevent evaporation.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation of Results:
-
After incubation, visually inspect the microtiter plates for bacterial growth. A button of cells or turbidity at the bottom of the well indicates growth.
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
The growth control (well 11) should show clear evidence of bacterial growth.
-
The sterility control (well 12) should remain clear, indicating no contamination.
-
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the broth microdilution MIC assay for this compound.
References
Application Notes and Protocols for Designing Experiments with Sannamycin L for Protein Synthesis Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sannamycin L is a member of the sannamycin family of antibiotics, which belong to the broader class of aminoglycosides.[1][2] Aminoglycoside antibiotics are well-established inhibitors of protein synthesis, primarily in prokaryotes, by targeting the 30S ribosomal subunit.[3][4][5] This document provides detailed application notes and protocols for designing and conducting experiments to investigate the protein synthesis inhibitory effects of this compound. Given the limited specific data available for this compound, the protocols and data presentation formats are based on established methodologies for other aminoglycosides. Researchers should use these as a guide and optimize the conditions for their specific experimental setup.
Mechanism of Action
Aminoglycosides, including the sannamycin family, exert their antibiotic effect by binding to the A-site of the 16S ribosomal RNA within the 30S ribosomal subunit in bacteria. This binding interferes with the fidelity of translation in several ways:
-
Inhibition of Initiation: Some aminoglycosides can interfere with the formation of the initiation complex, preventing the start of protein synthesis.
-
Codon Misreading: The binding of the drug can cause misreading of the mRNA codon, leading to the incorporation of incorrect amino acids into the nascent polypeptide chain.
-
Translocation Inhibition: Aminoglycosides can also block the translocation of the peptidyl-tRNA from the A-site to the P-site, thereby halting protein elongation.
These actions ultimately lead to the production of non-functional or truncated proteins, resulting in bacterial cell death. While the primary target is the bacterial ribosome, some aminoglycosides have been shown to affect eukaryotic ribosomes, albeit at higher concentrations.
Data Presentation
Quantitative data from experiments should be summarized in clear and structured tables to facilitate comparison and analysis. Below are template tables that can be used to present your findings on this compound.
Table 1: In Vitro Protein Synthesis Inhibition by this compound
| Test System | Target Organism/Cell Line | IC50 (µM) of this compound | Positive Control (e.g., Kanamycin) IC50 (µM) |
| E. coli S30 Extract | Prokaryotic | To be determined | To be determined |
| Rabbit Reticulocyte Lysate | Eukaryotic | To be determined | To be determined |
| HeLa Cell Lysate | Eukaryotic (Human) | To be determined | To be determined |
Table 2: Effect of this compound on Specific Protein Expression in Cultured Cells
| Cell Line | Target Protein | This compound Concentration (µM) | Incubation Time (hours) | % Inhibition of Protein Expression (relative to untreated control) |
| E. coli | Beta-galactosidase | To be determined | To be determined | To be determined |
| HeLa | GAPDH | To be determined | To be determined | To be determined |
| HeLa | c-Jun | To be determined | To be determined | To be determined |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the protein synthesis inhibitory activity of this compound.
In Vitro Translation (IVT) Assay
This assay directly measures the effect of a compound on protein synthesis in a cell-free system.
Materials:
-
This compound stock solution (in sterile water or appropriate solvent)
-
E. coli S30 extract system or Rabbit Reticulocyte Lysate system
-
Luciferase T7 control DNA or other suitable reporter plasmid
-
Amino acid mixture (containing all 20 amino acids)
-
RNase inhibitor
-
Luciferase assay reagent
-
Luminometer
-
Positive control (e.g., Kanamycin for prokaryotic systems, Cycloheximide for eukaryotic systems)
-
Nuclease-free water
Procedure:
-
Prepare a master mix containing the cell-free extract, amino acid mixture, RNase inhibitor, and the reporter plasmid according to the manufacturer's instructions.
-
Prepare serial dilutions of this compound and the positive control in nuclease-free water.
-
In a 96-well plate, add a small volume of each this compound dilution to individual wells. Include wells for a vehicle control (solvent only) and the positive control.
-
Add the master mix to each well to initiate the translation reaction.
-
Incubate the plate at the recommended temperature (e.g., 37°C for E. coli S30 extract, 30°C for rabbit reticulocyte lysate) for the specified time (typically 60-90 minutes).
-
After incubation, add the luciferase assay reagent to each well.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.
Western Blot Analysis of Protein Expression in Cultured Cells
This method is used to quantify the levels of specific proteins in cells treated with this compound.
Materials:
-
Cell line of interest (e.g., E. coli, HeLa)
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., a housekeeping protein like GAPDH and a protein of interest)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound for a predetermined time. Include an untreated control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and then lyse them with lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Normalize the protein amounts for each sample and prepare them for electrophoresis by adding Laemmli buffer and heating. Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein overnight at 4°C.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again with TBST.
-
Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the target protein band to the intensity of the housekeeping protein band to account for loading differences. Calculate the percentage of inhibition relative to the untreated control.
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate key concepts and workflows for studying this compound.
References
- 1. Mechanisms of Resistance to Aminoglycoside Antibiotics: Overview and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aminoglycoside uptake, stress, and potentiation in Gram-negative bacteria: new therapies with old molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Inhibition of protein synthesis by aminoglycoside-arginine conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Real-time measurements of aminoglycoside effects on protein synthesis in live cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Sannamycin L Production in Streptomyces Fermentation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Sannamycin L from Streptomyces sannanensis fermentation.
Troubleshooting Guides
This section addresses specific issues that may arise during this compound fermentation experiments.
Issue 1: Low or No this compound Production Despite Good Cell Growth
Researchers may observe healthy growth of Streptomyces sannanensis but detect low or no production of the desired this compound. This can be attributed to several factors, from suboptimal media composition to unfavorable fermentation conditions.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Nutrient Repression or Limitation | Optimize the carbon-to-nitrogen (C:N) ratio in the fermentation medium. Experiment with different carbon sources (e.g., glucose, dextrin) and nitrogen sources (e.g., soybean meal, peptone). Ensure essential minerals and trace elements are not limiting. | Identification of a balanced medium that supports both robust growth and high this compound production. |
| Suboptimal pH | Monitor and control the pH of the culture throughout the fermentation process. The optimal pH for antibiotic production by Streptomyces is often around 7.0.[1] | Maintaining the pH within the optimal range for this compound biosynthesis. |
| Inadequate Dissolved Oxygen (DO) | Ensure sufficient aeration and agitation to maintain adequate DO levels. Oxygen limitation can be a critical factor in secondary metabolite production. | Prevention of oxygen limitation, particularly during the exponential growth and production phases. |
| Strain Instability | Re-isolate single colonies from the stock culture and screen for this compound production. Prolonged subculturing can lead to a decline in antibiotic production. | Selection of a high-producing single colony for inoculum preparation. |
Issue 2: Inconsistent this compound Yields Between Batches
Variability in this compound production from one fermentation batch to another is a common challenge that can hinder process development and scale-up.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Inconsistent Inoculum Quality | Standardize the inoculum preparation protocol, including the age of the seed culture, spore concentration, and growth medium. | Consistent and high-quality inoculum leading to more reproducible fermentation outcomes. |
| Variability in Raw Materials | Source key media components from a consistent supplier and consider lot-to-lot testing of complex raw materials like soybean meal. | Reduced variability in fermentation performance due to raw material consistency. |
| Inconsistent Fermentation Parameters | Calibrate all monitoring and control equipment (e.g., pH probes, DO sensors, temperature controllers) before each fermentation run. | Accurate and consistent control of critical fermentation parameters. |
Frequently Asked Questions (FAQs)
Q1: What is a typical fermentation medium for Sannamycin production by Streptomyces sannanensis?
A1: A commonly used medium for antibiotic production by Streptomyces sannanensis is a Glucose Soybean Meal Broth.[1][2] A general composition for aminoglycoside production includes a carbon source like dextrin (B1630399) (5%), a nitrogen source like skimmed soybean meal (3.5%), calcium carbonate (0.7%), and trace elements like cobalt chloride (0.000025%) at a pH of 7.5.[3]
Q2: What are the optimal physical parameters for this compound fermentation?
A2: For a strain of Streptomyces sannanensis, optimal antimicrobial agent production was achieved at a temperature of 28°C and an initial pH of 7.0 over an incubation period of seven days.[1]
Q3: How can I improve the this compound yield through media optimization?
A3: Media optimization can significantly enhance this compound production. One study on Streptomyces sannanensis demonstrated a 13.5-fold increase in the production of an antimicrobial agent (to 289.5 µg/mL) through optimization of the culture medium and fermentation conditions. A systematic approach, such as response surface methodology, can be employed to identify the optimal concentrations of key media components.
Q4: My Streptomyces sannanensis culture is not growing well. What could be the issue?
A4: Poor growth can be due to several factors, including contamination, improper inoculum preparation, or suboptimal growth conditions. Ensure strict aseptic techniques to prevent contamination. The inoculum should be in the exponential growth phase. Verify that the temperature, pH, and aeration are suitable for the growth of Streptomyces.
Q5: How can I extract and quantify this compound from the fermentation broth?
A5: this compound can be extracted from the fermentation broth using a suitable solvent like ethyl acetate. For quantification, High-Performance Liquid Chromatography (HPLC) is a common method for analyzing aminoglycoside antibiotics. Due to the lack of a strong chromophore in aminoglycosides, derivatization or the use of specialized detectors like Evaporative Light Scattering Detectors (ELSD) or Mass Spectrometry (MS) is often required.
Experimental Protocols
Protocol 1: Inoculum Preparation for Streptomyces sannanensis
-
Prepare a suitable agar (B569324) medium (e.g., ISP Medium 2) in a petri dish or slant.
-
Inoculate the agar surface with a glycerol (B35011) stock or a previous culture of Streptomyces sannanensis.
-
Incubate at 28°C for 7-10 days until good sporulation is observed.
-
Prepare a spore suspension by adding sterile water or a suitable buffer to the agar surface and gently scraping the spores.
-
Use this spore suspension to inoculate a seed culture medium (e.g., Glucose Soybean Meal Broth) in a shake flask.
-
Incubate the seed culture at 28°C on a rotary shaker at 200-250 rpm for 48-72 hours.
Protocol 2: Batch Fermentation in Shake Flasks
-
Prepare the production medium (e.g., optimized Glucose Soybean Meal Broth) and dispense it into shake flasks.
-
Sterilize the medium by autoclaving.
-
Inoculate the production medium with the seed culture (typically 5-10% v/v).
-
Incubate the flasks at 28°C on a rotary shaker at 200-250 rpm for 7-10 days.
-
Withdraw samples periodically to monitor cell growth, pH, and this compound production.
Protocol 3: General HPLC Analysis of Aminoglycosides
Disclaimer: This is a general protocol for aminoglycoside analysis and may require optimization for this compound.
-
Sample Preparation:
-
Centrifuge the fermentation broth to separate the mycelium.
-
Filter the supernatant through a 0.22 µm filter.
-
Perform a solid-phase extraction (SPE) for sample clean-up and concentration if necessary.
-
-
HPLC Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: Due to the polar nature of aminoglycosides, an ion-pairing agent (e.g., heptafluorobutyric acid) is often added to the mobile phase. A gradient elution with acetonitrile (B52724) and water is typically employed.
-
Detection: As aminoglycosides lack a strong UV chromophore, detection can be achieved by:
-
Pre- or post-column derivatization with a fluorescent tag.
-
Evaporative Light Scattering Detector (ELSD).
-
Mass Spectrometry (MS).
-
-
-
Quantification:
-
Prepare a standard curve using a purified this compound standard.
-
Calculate the concentration of this compound in the samples based on the standard curve.
-
Visualizations
Caption: Experimental workflow for this compound production.
Caption: Troubleshooting logic for low this compound yield.
Caption: Generalized biosynthetic pathway for aminoglycosides.
References
- 1. Production of potent antimicrobial agent by actinomycete, Streptomyces sannanensis strain SU118 isolated from phoomdi in Loktak Lake of Manipur, India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New aminoglycoside antibiotics, sannamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A new aminoglycoside antibiotic, sannamycin C and its 4-N-glycyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Sannamycin L Synthesis and Purification
Disclaimer: Information regarding the specific synthesis and purification of Sannamycin L is limited in publicly available scientific literature. Therefore, this guide is substantially based on established protocols for the closely related fortimicin-class aminoglycoside antibiotics, such as Fortimicin (B10828623) B, which shares the same molecular formula as this compound (C15H32N4O5), and general principles for aminoglycoside production by Streptomyces species. Researchers should use this information as a starting point and optimize conditions for their specific strains and experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its producing organism?
A1: this compound is an aminoglycoside antibiotic. It is a component of the sannamycin complex produced by Streptomyces sannanensis. It is structurally related to the fortimicin class of antibiotics.
Q2: What are the major challenges in the production of this compound?
A2: Common challenges in the production of aminoglycoside antibiotics like this compound include:
-
Low fermentation titers due to suboptimal culture conditions.
-
Complex purification processes to separate the desired antibiotic from a mixture of related compounds and impurities.
-
Degradation of the product during downstream processing.
-
Inconsistent yields due to variability in microbial metabolism.
Q3: What analytical methods are suitable for monitoring this compound production and purity?
A3: Due to the lack of a strong UV chromophore, direct UV detection in HPLC is not effective for aminoglycosides. The recommended analytical method is High-Performance Liquid Chromatography coupled with Evaporative Light Scattering Detection (HPLC-ELSD) or Mass Spectrometry (HPLC-MS). These methods are suitable for quantifying this compound and profiling related impurities.[1][2][3]
Troubleshooting Guides
Section 1: Fermentation and Synthesis
This section addresses common issues encountered during the fermentation process for this compound production.
Problem 1: Low Yield of this compound in Fermentation Broth
| Possible Cause | Suggested Solution |
| Suboptimal Medium Composition | - Systematically optimize carbon and nitrogen sources. Glucose and soybean meal are often key components for Streptomyces fermentation. - Evaluate the effect of phosphate (B84403) and trace metal concentrations. |
| Inadequate Aeration and Agitation | - Optimize the dissolved oxygen (DO) level. Insufficient oxygen can limit antibiotic production. - Adjust the agitation speed to ensure proper mixing and oxygen transfer without causing excessive shear stress on the mycelia. |
| Incorrect pH of the Culture Medium | - Monitor and control the pH of the fermentation broth. The optimal pH for aminoglycoside production by Streptomyces is typically in the neutral to slightly alkaline range. |
| Suboptimal Fermentation Temperature | - Determine the optimal temperature for growth and antibiotic production phases, which may differ. A common range for Streptomyces is 28-30°C. |
| Inoculum Quality and Age | - Standardize the inoculum preparation procedure, including the age and physiological state of the seed culture. |
Problem 2: Inconsistent Batch-to-Batch Fermentation Yields
| Possible Cause | Suggested Solution |
| Genetic Instability of the Producing Strain | - Maintain a cryopreserved stock of the high-producing strain and minimize the number of subcultures. - Periodically re-isolate single colonies and screen for productivity. |
| Variability in Raw Materials | - Source key media components from reliable suppliers and perform quality control on new batches. - Consider using chemically defined media for more consistent results, although this may be more expensive. |
| Inconsistent Sterilization Procedures | - Ensure consistent and thorough sterilization of all media and fermentation equipment to prevent contamination and degradation of media components. |
Section 2: Purification
This section provides guidance on troubleshooting common problems during the extraction and purification of this compound from the fermentation broth.
Problem 1: Low Recovery of this compound During Initial Extraction
| Possible Cause | Suggested Solution |
| Inefficient Cell Lysis (if intracellular) | - Optimize cell disruption methods (e.g., sonication, homogenization) if this compound is found to be intracellular. However, most aminoglycosides are secreted. |
| Suboptimal pH for Binding to Ion-Exchange Resin | - Adjust the pH of the clarified fermentation broth to ensure this compound is in its cationic form for efficient binding to a cation-exchange resin. |
| Competition from Other Cationic Molecules | - Perform a preliminary purification step, such as ammonium (B1175870) sulfate (B86663) precipitation, to remove some of the competing molecules before ion-exchange chromatography. |
Problem 2: Poor Separation of this compound from Related Analogs (e.g., Sannamycin A, B, C)
| Possible Cause | Suggested Solution |
| Inappropriate Stationary Phase in Chromatography | - Screen different types of cation-exchange resins with varying functional groups and bead sizes. - For HPLC, use a C18 reversed-phase column with an ion-pairing agent in the mobile phase.[1] |
| Suboptimal Elution Gradient | - Optimize the salt concentration or pH gradient during elution from the ion-exchange column to improve the resolution between different sannamycins. - For reversed-phase HPLC, a shallow organic solvent gradient is often required. |
| Co-elution with Impurities | - Incorporate an orthogonal purification step, such as size-exclusion chromatography or hydrophilic interaction liquid chromatography (HILIC). |
Problem 3: Presence of Unknown Impurities in the Final Product
| Possible Cause | Suggested Solution |
| Degradation of this compound | - Avoid harsh pH conditions and high temperatures during purification.[4] - Analyze for potential degradation products using HPLC-MS. |
| Contaminants from Media or Equipment | - Ensure all buffers and solvents are of high purity. - Thoroughly clean and rinse all chromatography columns and equipment between runs. |
| Incomplete Removal of Process-Related Impurities | - Add extra polishing steps to the purification protocol, such as a final crystallization or a different mode of chromatography. |
Experimental Protocols
Protocol 1: General Fermentation Protocol for Sannamycin Production (Adapted from general Streptomyces protocols)
-
Inoculum Preparation: Inoculate a loopful of Streptomyces sannanensis spores or mycelia into a 250 mL flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth). Incubate at 28°C on a rotary shaker at 200 rpm for 48-72 hours.
-
Production Fermentation: Inoculate a production fermenter containing the production medium with 5-10% (v/v) of the seed culture. A typical production medium might contain (g/L): glucose 20, soybean meal 15, yeast extract 5, NaCl 3, CaCO3 2.
-
Fermentation Conditions: Maintain the fermentation at 28°C with controlled pH (e.g., 7.0-7.5) and adequate aeration for 7-10 days.
-
Monitoring: Withdraw samples aseptically at regular intervals to monitor cell growth (dry cell weight), pH, substrate consumption, and this compound production by HPLC-ELSD.
Protocol 2: Purification of this compound from Fermentation Broth (Hypothetical, based on fortimicin purification)[4][5]
-
Clarification: Remove mycelia and other solids from the fermentation broth by centrifugation or microfiltration.
-
Cation-Exchange Chromatography (Capture Step):
-
Adjust the pH of the clarified broth to ~7.0.
-
Load the broth onto a pre-equilibrated strong cation-exchange column (e.g., Dowex 50W-X2).
-
Wash the column with deionized water to remove unbound impurities.
-
Elute the bound aminoglycosides with a step or linear gradient of ammonium hydroxide (B78521) (e.g., 0.1 N to 1.0 N).
-
-
Desalting and Concentration:
-
Pool the fractions containing this compound (identified by HPLC-ELSD).
-
Neutralize the pooled fractions and concentrate under reduced pressure.
-
Desalt the concentrated solution using a size-exclusion column (e.g., Sephadex G-10) or through precipitation.
-
-
Polishing by Preparative HPLC:
-
Further purify the this compound fraction using preparative reversed-phase HPLC with an ion-pairing agent (e.g., trifluoroacetic acid) in the mobile phase.
-
Monitor the elution with an ELSD or a fraction collector coupled with analytical HPLC.
-
-
Final Product Preparation:
-
Pool the pure fractions, desalt if necessary, and lyophilize to obtain pure this compound as a white powder.
-
Quantitative Data
Table 1: Example HPLC-ELSD Conditions for Aminoglycoside Analysis
| Parameter | Condition |
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)[1] |
| Mobile Phase | A: 0.2 M Trifluoroacetic Acid (TFA) in Water B: Methanol[1] |
| Gradient | Isocratic with 8% B or a shallow gradient depending on separation needs[1] |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 30°C |
| ELSD Nebulizer Temperature | 60°C[3] |
| ELSD Evaporator Temperature | 60°C[3] |
| Gas Flow Rate (Nitrogen) | 1.5 L/min |
Table 2: Hypothetical Fermentation Titer Comparison
| Medium Component Varied | This compound Titer (mg/L) |
| Baseline Medium | 50 |
| Optimized Carbon Source | 85 |
| Optimized Nitrogen Source | 110 |
| Optimized C/N Ratio | 150 |
| Fully Optimized Medium | 200 |
Note: These are illustrative values. Actual titers will depend on the specific strain and conditions.
Visualizations
Caption: General workflow for this compound production and purification.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. agilent.com [agilent.com]
- 2. Simultaneous determination of aminoglycoside antibiotics in feeds using high performance liquid chromatography with evaporative light scattering detection - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Simultaneous determination of aminoglycoside antibiotics in feeds using high performance liquid chromatography with evaporative light scattering detec ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA26581B [pubs.rsc.org]
- 4. Fortimicins A and B, new aminoglycoside antibiotics. II. Isolation, physico-chemical and chromatographic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Sannamycin L dosage for antibacterial assays
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of Sannamycin L for antibacterial assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound belongs to the aminoglycoside class of antibiotics. Like other aminoglycosides, its primary mechanism of action is the inhibition of bacterial protein synthesis. It achieves this by binding to the 30S ribosomal subunit, which leads to mistranslation of mRNA and ultimately results in bacterial cell death.
Q2: What is the general antibacterial spectrum of Sannamycins?
Derivatives of Sannamycin have shown activity against both Gram-positive and Gram-negative bacteria. For instance, the 4-N-glycyl derivative of Sannamycin C has demonstrated inhibitory activity against aminoglycoside-resistant strains[1]. Another derivative, 2'-desamino-2'-epi-hydroxysannamycin A, has been reported to have modest antibacterial activity[2].
Q3: What is a typical starting concentration range for this compound in an antibacterial assay?
Specific Minimum Inhibitory Concentration (MIC) data for this compound is not widely available in published literature. However, based on data for other aminoglycosides like gentamicin (B1671437) and kanamycin, a starting concentration range of 0.1 µg/mL to 128 µg/mL is recommended for initial MIC screening experiments. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific bacterial strain and experimental conditions.
Q4: How should I prepare a stock solution of this compound?
This compound is typically a water-soluble compound. To prepare a stock solution, dissolve the lyophilized powder in sterile distilled water or a suitable buffer (e.g., phosphate-buffered saline) to a concentration of 1-10 mg/mL. Filter-sterilize the stock solution through a 0.22 µm filter and store it in aliquots at -20°C or lower to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This guide addresses common issues that may arise during antibacterial assays with this compound.
| Problem | Possible Cause | Recommended Solution |
| No antibacterial activity observed | Incorrect dosage: The concentration of this compound may be too low. | Perform a dose-response experiment with a wider concentration range. |
| Inactive compound: The this compound may have degraded. | Use a fresh stock solution. Ensure proper storage conditions (-20°C or lower). | |
| Resistant bacterial strain: The target organism may be resistant to aminoglycosides. | Test a known susceptible control strain. Consider using a different class of antibiotic. | |
| Inconsistent or variable MIC results | Inoculum preparation: Inconsistent bacterial density in the inoculum. | Standardize the inoculum preparation using a McFarland standard to ensure a consistent cell density for each experiment.[3] |
| Pipetting errors: Inaccurate serial dilutions. | Use calibrated pipettes and ensure proper mixing at each dilution step. | |
| Contamination: Contamination of the culture or reagents. | Use aseptic techniques throughout the experiment. Check the sterility of media and reagents. | |
| "Skipped wells" (growth in higher concentrations but not in lower ones) | Contamination: Well-to-well contamination during inoculation. | Be careful during inoculation to avoid splashing. |
| Drug precipitation: this compound may be precipitating at higher concentrations in the specific medium used. | Check the solubility of this compound in your test medium. Consider using a different medium or adding a solubilizing agent if compatible with the assay. | |
| Edge effect in microtiter plates | Evaporation: Increased evaporation from the outer wells of the plate. | Fill the outer wells with sterile water or medium without inoculum. Ensure the incubator has proper humidification. |
Experimental Protocols
Broth Microdilution Assay for MIC Determination
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution testing.[4][5][6]
Materials:
-
This compound stock solution (e.g., 1024 µg/mL)
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture in logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile diluent (e.g., saline or CAMHB)
-
Incubator (35°C ± 2°C)
Procedure:
-
Inoculum Preparation:
-
From a fresh agar (B569324) plate, select 3-5 colonies of the test organism.
-
Suspend the colonies in the sterile diluent.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Serial Dilution of this compound:
-
Add 100 µL of sterile CAMHB to all wells of the microtiter plate.
-
Add 100 µL of the this compound stock solution to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the row. Discard the final 100 µL from the last well.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted this compound. This will bring the final volume in each well to 200 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.
-
Include a growth control well (inoculum in CAMHB without antibiotic) and a sterility control well (CAMHB only).
-
-
Incubation:
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.
-
Experimental Workflow Diagram
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Data Presentation
Due to the limited availability of specific MIC data for this compound, the following table provides representative MIC ranges for other common aminoglycosides against key bacterial pathogens to serve as a reference for initial experimental design.
| Aminoglycoside | Escherichia coli (µg/mL) | Staphylococcus aureus (µg/mL) | Pseudomonas aeruginosa (µg/mL) |
| Gentamicin | 0.25 - 16 | 0.12 - 8 | 0.5 - 32 |
| Kanamycin | 1 - 64 | 0.5 - 32 | >128 |
| Amikacin | 0.5 - 32 | 1 - 64 | 1 - 64 |
| Tobramycin | 0.25 - 16 | 0.12 - 8 | 0.25 - 16 |
Note: These values are illustrative and actual MICs can vary significantly based on the specific strain and resistance mechanisms.
Signaling Pathways
Aminoglycoside-induced cell death is a complex process that involves more than just the inhibition of protein synthesis. It also triggers a cascade of events related to cellular stress responses.
Aminoglycoside-Induced Stress Response Pathwaydot
References
- 1. A new aminoglycoside antibiotic, sannamycin C and its 4-N-glycyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SANNAMYCIN-TYPE AMINOGLYCOSIDE ANTIBIOTICS : EFFICIENT SYNTHESES : BIOLOGICAL ACTIVITY | Semantic Scholar [semanticscholar.org]
- 3. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 4. 2023 AST: CLSI M100 ED33 Updates | News | CLSI [clsi.org]
- 5. nih.org.pk [nih.org.pk]
- 6. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Sannamycin L Solubility Challenges
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Sannamycin L. Our aim is to help you overcome common solubility issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in my aqueous buffer. What are the first steps I should take?
A1: Difficulty in dissolving this compound can arise from several factors. Start by verifying the purity of your this compound lot. Subsequently, ensure your aqueous buffer's pH is compatible with the compound. Like many aminoglycosides, this compound's solubility can be pH-dependent. A gentle increase in temperature or vortexing can also aid dissolution. If these initial steps do not resolve the issue, you may need to explore the use of co-solvents or other formulation strategies.
Q2: What is the recommended solvent for creating a stock solution of this compound?
A2: For creating a concentrated stock solution, it is advisable to use a small amount of an organic co-solvent in which this compound is more readily soluble, such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695).[1] Once dissolved, the stock solution can be diluted into your aqueous experimental buffer. Always perform a preliminary test to ensure the final concentration of the organic solvent does not affect your experimental system.
Q3: Can I heat the this compound solution to improve its solubility?
A3: Gentle warming can be an effective method to increase the dissolution rate. However, it is crucial to monitor the temperature closely to avoid any potential degradation of the compound. We recommend not exceeding 40°C. Always test the stability of this compound at the elevated temperature before proceeding with your experiments.
Q4: My this compound precipitates out of solution after dilution into my aqueous buffer. How can I prevent this?
A4: Precipitation upon dilution is a common issue for compounds dissolved in a high concentration of an organic solvent. To mitigate this, try diluting the stock solution slowly while continuously vortexing the aqueous buffer. Alternatively, consider preparing a less concentrated stock solution. If precipitation persists, it may indicate that the aqueous buffer is not suitable for the desired final concentration of this compound, and you may need to explore different buffer systems or the use of solubilizing agents.
Troubleshooting Guide
If you are experiencing persistent solubility issues with this compound, follow this step-by-step guide to identify and resolve the problem.
Step 1: Basic Dissolution Techniques
-
Verify Compound Purity: Ensure the this compound you are using is of high purity and from a reputable source.
-
Optimize Physical Agitation:
-
Use a vortex mixer for vigorous agitation.
-
Employ sonication for short bursts to break down particle aggregates.[2]
-
-
Gentle Heating: Warm the solution in a water bath up to 40°C. Be cautious of potential degradation at higher temperatures.
Step 2: pH Adjustment
The solubility of aminoglycosides can be significantly influenced by pH.
-
Determine the pKa of this compound (if available).
-
Prepare a series of buffers with varying pH values (e.g., from pH 5.0 to 8.0).
-
Test the solubility of this compound in each buffer to identify the optimal pH for dissolution.
Step 3: Co-solvents and Solubilizing Agents
If the above steps are insufficient, the use of co-solvents or other solubilizing agents may be necessary.
-
Co-solvents: Prepare a stock solution in an organic solvent like DMSO or ethanol and then dilute it into your aqueous buffer.[1][2]
-
Surfactants: Low concentrations of non-ionic surfactants, such as Tween 80 or Pluronic F-68, can aid in solubilization.[3]
-
Cyclodextrins: These can form inclusion complexes with hydrophobic drugs, enhancing their aqueous solubility.
The following table summarizes various solubility enhancement techniques that can be applied to this compound.
| Technique | Description | Advantages | Disadvantages |
| pH Adjustment | Modifying the pH of the solution to ionize the drug, thereby increasing its solubility. | Simple and cost-effective. | Only applicable to ionizable drugs; may affect drug stability or biological activity. |
| Co-solvency | Adding a water-miscible organic solvent (e.g., ethanol, DMSO) to the aqueous solution. | Effective for many poorly soluble drugs. | The co-solvent may have toxic effects or interfere with the experiment. |
| Micronization | Reducing the particle size of the drug to increase its surface area and dissolution rate. | Increases dissolution velocity. | Does not increase equilibrium solubility; may not be suitable for high-dose drugs. |
| Solid Dispersion | Dispersing the drug in a hydrophilic carrier matrix. | Can significantly increase solubility and dissolution rate. | Can be complex to prepare; potential for physical instability of the amorphous form. |
| Cyclodextrin (B1172386) Complexation | Encapsulating the drug molecule within a cyclodextrin molecule. | Can increase solubility and stability. | Can be expensive; potential for nephrotoxicity with some cyclodextrins. |
| Use of Surfactants | Adding surfactants to form micelles that can solubilize the drug. | Effective at low concentrations. | Can be toxic at higher concentrations; may interfere with biological assays. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution using a Co-solvent
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add a minimal amount of 100% DMSO to the tube.
-
Vortex vigorously until the this compound is completely dissolved. Gentle warming up to 37°C can be applied if necessary.
-
For your experiment, dilute the stock solution into the aqueous buffer by adding it dropwise while vortexing to prevent precipitation.
-
Ensure the final concentration of DMSO in your experimental setup is below a level that could cause toxicity or interfere with the assay (typically <0.5%).
Protocol 2: pH-Dependent Solubility Assessment
-
Prepare a series of buffers (e.g., 50 mM phosphate (B84403) buffer) with pH values ranging from 5.0 to 8.0 in 0.5 unit increments.
-
Add an excess amount of this compound powder to a fixed volume of each buffer.
-
Incubate the samples at a constant temperature (e.g., 25°C or 37°C) with constant agitation for 24 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and measure the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC-UV).
-
Plot the solubility of this compound as a function of pH to determine the optimal pH for dissolution.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: General mechanism of action for aminoglycoside antibiotics.
References
Identifying and minimizing off-target effects of Sannamycin L
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on identifying and minimizing the off-target effects of Sannamycin L, a novel aminoglycoside antibiotic. The information presented here is intended to assist researchers in designing and troubleshooting experiments to ensure the specific and intended activity of this compound.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for a compound like this compound?
A1: Off-target effects occur when a drug molecule binds to and alters the function of proteins or other biomolecules that are not its intended therapeutic target.[1] For this compound, an aminoglycoside antibiotic, the primary on-target effect is the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit.[2][3] However, off-target interactions can lead to cellular toxicity in host cells, misinterpretation of experimental results, and potential adverse drug reactions in a clinical setting.[4][5] For aminoglycosides in general, known off-target effects can contribute to nephrotoxicity and ototoxicity.[2]
Q2: What is the first step I should take to assess the potential for off-target effects with this compound?
A2: A critical first step is to determine the potency of this compound against its intended target and then use the lowest effective concentration in your experiments.[1][6] Higher concentrations increase the likelihood of binding to lower-affinity off-target proteins.[1] It is also advisable to perform initial computational screening to predict potential off-target interactions based on the structure of this compound.[5][7]
Q3: How can I experimentally identify the specific off-target proteins of this compound?
A3: Several unbiased, proteome-wide methods can be employed to identify off-target interactions. Chemical proteomics approaches, such as Activity-Based Protein Profiling (ABPP) and Compound-Centric Chemical Proteomics (CCCP), are powerful techniques for identifying the binding partners of small molecules in complex biological samples.[4] Additionally, thermal shift assays like the Cellular Thermal Shift Assay (CETSA) can detect target engagement within intact cells.[1] For a broader view, global proteomic and transcriptomic analyses can reveal changes in protein abundance and gene expression that result from off-target binding.[8][9]
Q4: My cells are showing toxicity at concentrations where I expect on-target activity. How can I determine if this is an off-target effect?
A4: This is a common challenge. To dissect on-target versus off-target toxicity, you can employ several strategies. A key experiment is to use a structurally related but biologically inactive analog of this compound as a negative control.[1] If the inactive analog produces the same toxicity, the effect is likely due to the chemical scaffold and not the intended mode of action. Another powerful approach is to use genetic methods like CRISPR-Cas9 or siRNA to knock down the intended target.[1] If the toxicity persists in the absence of the target, it is a strong indicator of an off-target effect.
Q5: What strategies can I use to minimize the off-target effects of this compound in my experiments?
A5: Minimizing off-target effects is crucial for obtaining reliable data. Key strategies include:
-
Dose-Response Analysis: Always perform a dose-response curve to identify the minimal effective concentration.[1]
-
Use of Control Compounds: As mentioned, include inactive analogs as negative controls.[1]
-
Genetic Validation: Use knockdown or knockout models to confirm that the observed phenotype is dependent on the intended target.[1]
-
Rational Drug Design: If possible, consider structure-activity relationship (SAR) studies to modify this compound to enhance its selectivity for the on-target while reducing off-target binding.[7]
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible results in cellular assays.
| Potential Cause | Troubleshooting Step |
| Off-target effects at high concentrations | Perform a careful dose-response experiment to determine the EC50 for the on-target effect and use the lowest possible effective concentration. |
| Cell line-specific off-targets | Test the effects of this compound in multiple, distinct cell lines to see if the phenotype is consistent. |
| Compound instability or degradation | Verify the stability of this compound in your specific cell culture medium and experimental conditions over the time course of the assay. |
Issue 2: Observed phenotype does not align with the known function of the intended target.
| Potential Cause | Troubleshooting Step |
| Dominant off-target effect | Employ orthogonal assays to confirm the phenotype. For example, if you observe an unexpected change in a signaling pathway, use a different method (e.g., western blot, reporter assay) to validate the finding. |
| Undiscovered biology of the on-target | While less likely, consider the possibility of a novel function for the intended target. Use genetic approaches (knockdown/knockout) to definitively link the phenotype to the on-target. |
| Indirect effects | The observed phenotype may be a downstream consequence of the on-target or an off-target effect. Map the signaling pathway to understand the direct protein interactions. |
Quantitative Data Summary
The following tables represent hypothetical data from key experiments to characterize the selectivity of this compound.
Table 1: Kinase Selectivity Profile of this compound (1 µM Screen)
| Kinase Target | Percent Inhibition (%) |
| On-Target (Hypothetical Kinase) | 95 |
| Off-Target Kinase A | 78 |
| Off-Target Kinase B | 52 |
| Off-Target Kinase C | 15 |
| ... (and so on for a panel of kinases) |
Table 2: IC50 Values for On- and Off-Target Kinases
| Target | IC50 (nM) |
| On-Target (Hypothetical Kinase) | 50 |
| Off-Target Kinase A | 850 |
| Off-Target Kinase B | 2,300 |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To assess the selectivity of this compound by screening its inhibitory activity against a broad panel of protein kinases.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions to be used in the assay.
-
Assay Plate Setup: In a multi-well plate, add the recombinant kinase, its specific substrate, and ATP.
-
Compound Addition: Add the diluted this compound or a vehicle control (DMSO) to the appropriate wells.
-
Reaction Incubation: Incubate the plate at 30°C for 60 minutes to allow the kinase reaction to proceed.
-
Detection: Add a detection reagent that measures the amount of phosphorylated substrate. The signal is typically read on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each kinase at the tested concentration. For hits, perform a dose-response curve to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To verify the engagement of this compound with its intended target in a cellular context by measuring changes in the protein's thermal stability.
Methodology:
-
Cell Treatment: Treat intact cells with this compound at the desired concentration. Include a vehicle-treated control.
-
Heating: Heat the cell lysates at a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Lysis and Centrifugation: Lyse the cells and centrifuge to pellet the aggregated, denatured proteins.
-
Supernatant Analysis: Collect the supernatant containing the soluble proteins.
-
Protein Detection: Analyze the amount of the target protein remaining in the supernatant at each temperature using Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizations
Caption: Workflow for identifying, validating, and minimizing off-target effects.
Caption: On-target vs. off-target effects of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Aminoglycoside - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 6. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 7. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 8. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Sannamycin L Stability and Degradation
Disclaimer: This document provides general guidance on the stability and degradation of Sannamycin-type aminoglycoside antibiotics. As specific experimental data for Sannamycin L is not publicly available, the information presented is based on the known properties of structurally similar compounds and established principles of antibiotic stability testing. Researchers should validate these recommendations for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: The stability of this compound, like other aminoglycoside antibiotics, is primarily influenced by pH, temperature, and the presence of oxidizing agents. Extreme pH conditions (highly acidic or alkaline) and elevated temperatures can accelerate hydrolytic degradation.
Q2: What is the expected stability of this compound in common laboratory buffers?
A2: Generally, aminoglycosides exhibit good stability in neutral to slightly acidic aqueous solutions.[1] It is recommended to use buffers in the pH range of 6.0 to 7.5 for optimal stability during short-term experiments. Long-term storage should be at low temperatures, preferably frozen.
Q3: I am observing a loss of this compound activity in my experiments. What could be the cause?
A3: Loss of activity can be due to several factors:
-
pH Shift: Ensure the pH of your buffer has not shifted outside the optimal range.
-
Temperature Fluctuations: Avoid repeated freeze-thaw cycles and prolonged exposure to room temperature or higher.
-
Contamination: Microbial contamination can lead to enzymatic degradation of the antibiotic.
-
Incompatible Excipients: Certain components in your formulation could be reacting with this compound.
Q4: How can I monitor the degradation of this compound?
A4: The most common method for monitoring the degradation of aminoglycosides is High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS/MS) for the identification of degradation products.[2] Since aminoglycosides lack a strong UV chromophore, derivatization or the use of detectors like Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) may be necessary.[3]
Q5: What are the likely degradation products of this compound?
A5: Under forced degradation conditions, aminoglycosides can undergo hydrolysis of the glycosidic bonds, leading to the separation of the aminocyclitol core and the sugar moieties. Modifications to the amino and hydroxyl groups are also possible.
Troubleshooting Guides
| Problem | Possible Cause | Recommended Solution |
| Unexpectedly rapid degradation of this compound in a neutral buffer. | 1. The buffer may contain reactive species. 2. The solution might be exposed to light. 3. The initial stock solution may have been compromised. | 1. Prepare fresh buffer using high-purity water and reagents. 2. Protect the solution from light by using amber vials or covering the container with aluminum foil. 3. Prepare a fresh stock solution of this compound and verify its concentration. |
| Inconsistent results in stability studies. | 1. Inaccurate pH measurement of the buffers. 2. Temperature variations in the incubator or water bath. 3. Inconsistent sample handling and preparation. | 1. Calibrate the pH meter before preparing each buffer. 2. Use a calibrated thermometer to monitor the temperature of the stability chamber. 3. Follow a standardized protocol for all sample preparations and analyses. |
| Difficulty in separating this compound from its degradation products by HPLC. | 1. Suboptimal mobile phase composition. 2. Inappropriate column chemistry. | 1. Optimize the mobile phase by varying the organic modifier, ion-pairing agent, and pH. 2. Screen different HPLC columns (e.g., C18, HILIC) to achieve better separation. |
Data Summary
Table 1: General Stability Profile of Aminoglycoside Antibiotics in Aqueous Buffers
| Buffer pH | Temperature | General Stability | Reference |
| < 4 (Acidic) | Room Temperature | Moderate to Low | [4] |
| 4 - 6 (Slightly Acidic) | Room Temperature | Good | [1] |
| 6 - 7.5 (Neutral) | Room Temperature | Excellent | |
| > 8 (Alkaline) | Room Temperature | Moderate to Low | |
| Neutral | 37°C | Good (for several weeks) | |
| Neutral | > 50°C | Prone to degradation |
Note: This table provides a generalized overview. Specific stability can vary based on the exact structure of the aminoglycoside and the buffer composition.
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a typical forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in deionized water.
2. Stress Conditions:
-
Acidic Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M NaOH before analysis.
-
-
Basic Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Store at room temperature, protected from light, for 24 hours.
-
-
Thermal Degradation:
-
Place 1 mL of the stock solution in a sealed vial.
-
Incubate at 80°C for 48 hours.
-
-
Control Sample:
-
Dilute 1 mL of the stock solution with 1 mL of deionized water.
-
Store at 4°C, protected from light.
-
3. Sample Analysis:
-
Analyze all stressed samples and the control sample by a suitable analytical method, such as LC-MS/MS, to determine the percentage of degradation and identify the major degradation products.
Visualizations
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: Hypothetical degradation pathway for a Sannamycin-type aminoglycoside.
References
- 1. Antibiotic stability over six weeks in aqueous solution at body temperature with and without heat treatment that mimics the curing of bone cement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methodology Studies on Detection of Aminoglycoside Residues [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. pharmtech.com [pharmtech.com]
Technical Support Center: Enantioselective Synthesis of Sannamycin B
Welcome to the technical support center for the enantioselective synthesis of Sannamycin B. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with this complex total synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your experimental work.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of Sannamycin B, providing potential causes and recommended solutions.
Challenge 1: Low Yield or Poor Enantioselectivity in the Dearomative Hydroamination of Benzene (B151609)
The initial copper-catalyzed enantioselective dearomative hydroamination of benzene is a critical step for establishing the core aminocyclitol structure. Low yields or poor enantioselectivity can be a significant setback.
| Potential Cause | Recommended Solution |
| Impure or Wet Reagents/Solvents | Ensure all reagents, especially the copper catalyst, ligand, and benzene, are of high purity and that all solvents are rigorously dried. Moisture can quench the catalyst and reactive intermediates. |
| Suboptimal Reaction Temperature | The reaction is typically carried out at low temperatures (-78 °C to -20 °C). Carefully control the temperature throughout the reaction, as fluctuations can impact selectivity and yield. |
| Inefficient Catalyst Activation | Ensure proper activation of the copper catalyst and formation of the active catalytic species. The pre-formation of the copper hydride species is crucial. |
| Ligand Degradation | The chiral ligand is essential for enantioselectivity. Ensure the ligand is pure and handled under inert conditions to prevent degradation. Consider resynthesizing or purifying the ligand if issues persist. |
| Slow Addition of Hydrosilane | The rate of addition of the hydrosilane can influence the reaction outcome. A slow, dropwise addition is generally recommended to maintain a low concentration of the reducing agent. |
Challenge 2: Poor Stereoselectivity in the Glycosylation Reaction
The stereoselective formation of the glycosidic linkage between the aminocyclitol core and the carbohydrate fragment is another crucial and challenging step.
| Potential Cause | Recommended Solution |
| Suboptimal Glycosyl Donor or Acceptor | The choice of protecting groups on both the glycosyl donor and acceptor can significantly influence the stereochemical outcome. Consider modifying the protecting group strategy to favor the desired anomer. |
| Ineffective Catalyst | The gold(I) catalyst is typically used for this transformation. Ensure the catalyst is active and used in the correct loading. Consider screening other glycosylation promoters if results are not satisfactory. |
| Reaction Conditions | Temperature, solvent, and reaction time can all impact the α/β selectivity. A systematic optimization of these parameters may be necessary. |
| Anomerization of the Glycosyl Donor | The glycosyl donor may anomerize under the reaction conditions, leading to a mixture of products. Monitor the stability of the glycosyl donor under the reaction conditions. |
Challenge 3: Difficult Purification of Sannamycin B and Intermediates
Aminoglycosides are notoriously difficult to purify due to their high polarity.
| Potential Cause | Recommended Solution |
| High Polarity of Compounds | Standard silica (B1680970) gel chromatography can be challenging. Consider using reverse-phase chromatography or specialized polar stationary phases. Ion-exchange chromatography can also be an effective technique for purifying these basic compounds. |
| Tailing on Silica Gel | The multiple amine groups can lead to significant tailing on silica gel. Adding a small amount of a basic modifier (e.g., triethylamine (B128534) or ammonia) to the eluent can help to improve peak shape. |
| Co-elution of Impurities | If impurities are difficult to separate, consider a different protecting group strategy that may alter the polarity of the intermediates, facilitating purification. Recrystallization of key intermediates, if possible, can be a powerful purification method. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the enantioselective synthesis of Sannamycin B?
A1: While several steps are challenging, the initial enantioselective dearomative hydroamination of benzene is arguably the most critical.[1] This step establishes the key stereocenters of the aminocyclitol core in a single transformation and sets the stage for the rest of the synthesis.
Q2: How can I improve the α-selectivity of the glycosylation reaction?
A2: Achieving high α-selectivity in the glycosylation to form the 2-deoxyfortamine linkage is a known challenge. The choice of the glycosyl donor is critical. Donors with a participating group at the C2 position are often used to direct the stereochemistry. In the context of Sannamycin B synthesis, a gold(I)-catalyzed glycosylation has been shown to be effective.[2] Optimization of the catalyst, solvent, and temperature is crucial for maximizing the desired α-anomer.
Q3: What are the key considerations for the protecting group strategy?
A3: A successful synthesis of Sannamycin B relies on a robust and orthogonal protecting group strategy. The molecule contains multiple amine and hydroxyl groups with similar reactivity. Key considerations include:
-
Orthogonality: Protecting groups must be removable under conditions that do not affect other protecting groups.
-
Stability: The protecting groups must be stable to the reaction conditions of subsequent steps.
-
Ease of Introduction and Removal: The protecting groups should be introduced and removed in high yields. Commonly used protecting groups in aminoglycoside synthesis include Boc and Cbz for amines, and benzyl (B1604629) and silyl (B83357) ethers for hydroxyls.
Q4: My final deprotection step is giving low yields. What could be the issue?
A4: The global deprotection of all protecting groups in the final step can be challenging. Incomplete deprotection or degradation of the final product can lead to low yields. Common issues include:
-
Harsh Deprotection Conditions: The conditions required to remove some protecting groups (e.g., strong acid or catalytic hydrogenation) can sometimes lead to side reactions or degradation of the complex molecule.
-
Catalyst Poisoning: In catalytic hydrogenolysis for debenzylation, the amine groups in the molecule can sometimes poison the catalyst. Careful selection of the catalyst and reaction conditions is important.
-
Workup and Purification: The highly polar nature of the final deprotected Sannamycin B can make isolation and purification challenging, leading to apparent low yields.
Quantitative Data
The following table summarizes key quantitative data from the enantioselective synthesis of Sannamycin B, allowing for easy comparison of different approaches or conditions.
| Step | Reagents and Conditions | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Ratio (er) | Reference |
| Dearomative Hydroamination | CuTC (5 mol%), Ligand (6 mol%), KOtBu, DEMS, Benzene, MTAD, CH2Cl2/PhMe, -78 °C to -20 °C | 75 | - | 96:4 | [2] |
| Epoxide Opening | 1. Na2CO3, MeOH, 65 °C; 2. NaH, BnBr, DMF; 3. N2H4, 100 °C; 4. Boc2O, Et3N | 72 | - | - | [2] |
| Bromonium Opening | NBS, I2 (20 mol%), MeCN/MeOH (4:1), 0 °C | - | - | - | [2] |
| Aziridinium Opening | - | 80 | - | - | |
| Glycosylation | Glycosyl donor, PPh3AuNTf2 (20 mol%), 4 Å MS, CH2Cl2, -78 °C to r.t. | 76 | - | - | |
| Final Deprotection & Functionalization | 1. TFA/CH2Cl2; 2. PtO2, H2; 3. NaHCO3, CO2, then PhthNCO2Et | - | - | - |
Experimental Protocols
Key Experiment 1: Enantioselective Dearomative Hydroamination of Benzene
This protocol is adapted from the work of Sarlah and co-workers.
Materials:
-
4-Methyl-1,2,4-triazoline-3,5-dione (MTAD)
-
Benzene
-
Anhydrous Dichloromethane (CH2Cl2)
-
Copper(I) thiophenecarboxylate (CuTC)
-
Chiral Ligand (e.g., a chiral bisphosphine ligand)
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous Toluene (PhMe)
-
Diethoxymethylsilane (DEMS)
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve MTAD in anhydrous CH2Cl2.
-
Add benzene to the solution and cool the mixture to -78 °C.
-
Irradiate the solution with a white LED light source until the characteristic pink color of MTAD disappears, indicating the formation of the Diels-Alder adduct.
-
In a separate flame-dried flask, prepare the catalyst solution by dissolving CuTC and the chiral ligand in anhydrous toluene. Add KOtBu to this mixture.
-
Add the catalyst solution to the reaction mixture at -78 °C.
-
Slowly add DEMS dropwise to the reaction mixture over a period of 1-2 hours.
-
Allow the reaction to slowly warm to -20 °C and stir for the specified time (monitor by TLC).
-
Quench the reaction with a suitable quenching agent (e.g., saturated aqueous NH4Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Key Experiment 2: Gold(I)-Catalyzed Glycosylation
This protocol is a general procedure for the glycosylation step.
Materials:
-
Glycosyl Donor (e.g., a protected 2-deoxyfortamine derivative)
-
Glycosyl Acceptor (the aminocyclitol core)
-
(Triphenylphosphine)gold(I) bis(trifluoromethanesulfonyl)imidate (PPh3AuNTf2)
-
4 Å Molecular Sieves
-
Anhydrous Dichloromethane (CH2Cl2)
Procedure:
-
To a flame-dried flask containing activated 4 Å molecular sieves, add the glycosyl donor and glycosyl acceptor under an inert atmosphere.
-
Dissolve the solids in anhydrous CH2Cl2 and cool the mixture to -78 °C.
-
In a separate flask, prepare a solution of PPh3AuNTf2 in anhydrous CH2Cl2.
-
Add the catalyst solution to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Quench the reaction by adding a few drops of triethylamine.
-
Filter the reaction mixture through a pad of Celite and concentrate the filtrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Diagram 1: Overall Synthetic Workflow for Sannamycin B
Caption: A simplified workflow for the enantioselective total synthesis of Sannamycin B.
Diagram 2: Troubleshooting Logic for Low Glycosylation Yield
Caption: A decision tree for troubleshooting low yields in the glycosylation step.
References
Technical Support Center: Addressing Bacterial Resistance to Sannamycin L
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering bacterial resistance to Sannamycin L in their experiments. The information provided is based on the established mechanisms of resistance to aminoglycoside antibiotics, the class to which this compound belongs.
Troubleshooting Guide
This guide is designed to help you identify and address potential issues when your experiments indicate bacterial resistance to this compound.
| Observed Problem | Potential Cause | Recommended Action |
| Unexpectedly high Minimum Inhibitory Concentration (MIC) values for this compound against a bacterial strain. | 1. Enzymatic Modification: The bacteria may be producing aminoglycoside-modifying enzymes (AMEs) that inactivate this compound.[1][2][3] 2. Target Modification: Mutations in the bacterial 16S rRNA, the binding site of this compound, may be present.[2][4] 3. Efflux Pump Overexpression: The bacteria may be actively pumping this compound out of the cell. | 1. Test for AMEs: Perform synergy testing with known AME inhibitors or screen for genes encoding common AMEs (e.g., AACs, APHs, ANTs). 2. Sequence the 16S rRNA gene: Identify any mutations in the this compound binding site. 3. Perform an efflux pump inhibitor assay: Determine if the MIC of this compound decreases in the presence of a broad-spectrum efflux pump inhibitor like Phenylalanine-Arginine β-Naphthylamide (PAβN). |
| Bacterial growth is initially inhibited by this compound, but regrowth occurs after prolonged incubation. | 1. Selection of a resistant subpopulation: The initial bacterial population may contain a small number of resistant mutants that are selected for during the experiment. 2. Inducible resistance mechanisms: Exposure to this compound may induce the expression of resistance genes. | 1. Population analysis: Plate the regrown culture on media with and without this compound to confirm the presence of a resistant population. 2. Gene expression analysis: Use RT-qPCR to measure the expression of known aminoglycoside resistance genes before and after this compound exposure. |
| This compound is effective against planktonic bacteria but not against biofilms. | 1. Reduced penetration: The extracellular matrix of the biofilm can limit the diffusion of this compound. 2. Altered physiological state: Bacteria within a biofilm are often in a slower-growing, more resistant state. 3. Increased expression of resistance genes: Biofilm formation can trigger the upregulation of efflux pumps and other resistance mechanisms. | 1. Test this compound in combination with a biofilm-disrupting agent. 2. Evaluate this compound efficacy at different stages of biofilm development. 3. Analyze gene expression in biofilm-grown vs. planktonic bacteria. |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of bacterial resistance to aminoglycoside antibiotics like this compound?
A1: The three main mechanisms of resistance to aminoglycosides are:
-
Enzymatic modification: Bacteria may produce enzymes such as aminoglycoside acetyltransferases (AACs), phosphotransferases (APHs), or nucleotidyltransferases (ANTs) that chemically modify and inactivate the antibiotic.
-
Target site alteration: Mutations in the 16S rRNA component of the 30S ribosomal subunit, the binding target of aminoglycosides, can prevent the antibiotic from interfering with protein synthesis.
-
Reduced intracellular concentration: This can occur due to decreased uptake of the antibiotic or, more commonly, through the action of efflux pumps that actively transport the drug out of the bacterial cell.
Q2: How can I determine if my bacterial strain is resistant to this compound due to an efflux pump?
A2: You can perform a Minimum Inhibitory Concentration (MIC) assay with this compound in the presence and absence of a known broad-spectrum efflux pump inhibitor, such as Phenylalanine-Arginine β-Naphthylamide (PAβN) or Carbonyl Cyanide m-Chlorophenylhydrazone (CCCP). A significant decrease in the MIC in the presence of the inhibitor suggests the involvement of an efflux pump.
Q3: Can combination therapy be used to overcome this compound resistance?
A3: Yes, combination therapy is a promising strategy. Combining this compound with another antibiotic that has a different mechanism of action can create a synergistic effect. For example, using a beta-lactam antibiotic to disrupt the cell wall may enhance the uptake of this compound. Additionally, combining this compound with an inhibitor of a specific resistance mechanism (e.g., an AME inhibitor or an efflux pump inhibitor) can restore its activity.
Q4: What is a checkerboard assay and how can it help in studying this compound resistance?
A4: A checkerboard assay is a method used to assess the interaction between two antimicrobial agents, in this case, this compound and another compound (e.g., another antibiotic or a resistance inhibitor). By testing various concentrations of both agents, you can determine if their combined effect is synergistic, additive, indifferent, or antagonistic. This information is crucial for designing effective combination therapies to combat resistance.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol determines the lowest concentration of this compound that visibly inhibits the growth of a specific bacterial strain.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
This compound stock solution
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)
Procedure:
-
Prepare serial twofold dilutions of this compound in MHB across the wells of a 96-well plate.
-
Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (bacteria in MHB without antibiotic) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.
Checkerboard Assay for Synergy Testing
This protocol is used to evaluate the interaction between this compound and a second compound.
Materials:
-
96-well microtiter plates
-
MHB
-
Stock solutions of this compound and the second test compound
-
Standardized bacterial inoculum
Procedure:
-
In a 96-well plate, create a gradient of this compound concentrations along the y-axis and a gradient of the second compound along the x-axis.
-
Each well will contain a unique combination of concentrations of the two agents.
-
Inoculate all wells with the standardized bacterial suspension.
-
Include controls for each agent alone.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC for each compound alone and in combination.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) to determine the nature of the interaction (synergy, additivity, indifference, or antagonism).
Efflux Pump Activity Assay using Ethidium (B1194527) Bromide
This assay qualitatively assesses efflux pump activity by measuring the accumulation of the fluorescent dye ethidium bromide (a known efflux pump substrate).
Materials:
-
Fluorimeter or fluorescence plate reader
-
Black, clear-bottom 96-well plates
-
Phosphate-buffered saline (PBS)
-
Ethidium bromide solution
-
Glucose
-
Efflux pump inhibitor (e.g., PAβN or CCCP)
-
Bacterial cells
Procedure:
-
Grow bacterial cells to the mid-logarithmic phase, then wash and resuspend them in PBS.
-
Load the cells with ethidium bromide in the presence of an efflux pump inhibitor to maximize intracellular concentration.
-
Wash the cells to remove the inhibitor and extracellular ethidium bromide.
-
Resuspend the cells in PBS with and without the efflux pump inhibitor.
-
Initiate efflux by adding glucose.
-
Monitor the decrease in intracellular fluorescence over time. A faster decrease in fluorescence in the absence of the inhibitor indicates active efflux.
Visualizations
Caption: Troubleshooting workflow for high this compound MIC.
Caption: Mechanisms of this compound action and resistance.
References
- 1. Strategies to overcome the action of aminoglycoside-modifying enzymes for treating resistant bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibiotic Combination Therapy: A Strategy to Overcome Bacterial Resistance to Aminoglycoside Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Mechanisms of Resistance to Aminoglycoside Antibiotics: Overview and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Sannamycin L Detection by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of Sannamycin L using mass spectrometry. As specific data for this compound is limited in publicly available literature, the information provided is based on the analysis of closely related Sannamycin compounds and general principles for aminoglycoside antibiotics.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its detection important?
This compound is an aminoglycoside antibiotic. The detection and quantification of this compound are crucial in drug development for pharmacokinetic studies, formulation analysis, and in research settings to understand its mechanism of action and potential therapeutic applications.
Q2: What are the key challenges in analyzing this compound by mass spectrometry?
Like other aminoglycosides, this compound is a highly polar and non-volatile compound, which presents several analytical challenges:
-
Poor retention in reversed-phase chromatography: Due to its high polarity, this compound and similar compounds are poorly retained on traditional C18 columns.
-
Ionization suppression: The complex matrices of biological samples can interfere with the ionization of this compound in the mass spectrometer's source, leading to reduced sensitivity.
-
Lack of a strong chromophore: This makes UV detection less effective and necessitates the use of mass spectrometry for sensitive and specific detection.
Q3: Which chromatographic techniques are best suited for this compound analysis?
Hydrophilic Interaction Liquid Chromatography (HILIC) is a common and effective technique for separating polar compounds like this compound. An alternative approach is to use reversed-phase chromatography with an ion-pairing agent to improve retention.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Low Signal/Peak Intensity | 1. Inefficient ionization. 2. Ion suppression from matrix components. 3. Suboptimal sample preparation leading to low recovery. 4. Incorrect mass spectrometer settings. | 1. Optimize electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature). Ensure the instrument is in positive ion mode. 2. Improve sample clean-up using solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Dilute the sample if ion suppression is suspected. 3. Validate the extraction procedure to ensure high recovery of this compound. 4. Confirm the correct precursor ion ([M+H]⁺) is being targeted. For this compound, this will be based on its currently unavailable exact mass. As an estimate, related Sannamycins have exact masses in the range of 318 to 417 Da.[1][2][3][4] |
| Poor Peak Shape (Tailing or Fronting) | 1. Inappropriate column chemistry for a polar analyte. 2. Secondary interactions with the stationary phase. 3. Column overload. | 1. Use a HILIC column for better peak shape of polar compounds. 2. If using reversed-phase, add an ion-pairing agent to the mobile phase. Adjust the mobile phase pH. 3. Reduce the injection volume or the concentration of the sample. |
| Inconsistent Retention Times | 1. Unstable chromatographic conditions. 2. Column degradation. 3. Changes in mobile phase composition. | 1. Ensure the HPLC/UPLC system is properly equilibrated before injection. 2. Use a guard column and ensure the mobile phase pH is compatible with the column. 3. Prepare fresh mobile phase daily and ensure accurate composition. |
| High Background Noise | 1. Contaminated mobile phase or sample. 2. Leak in the LC system. 3. Dirty ion source. | 1. Use high-purity solvents and reagents. Filter samples before injection. 2. Check for leaks in fittings and connections. 3. Clean the mass spectrometer's ion source according to the manufacturer's instructions. |
| Carryover (Peak from previous injection appears in the blank) | 1. Adsorption of the analyte to the injector, column, or other parts of the LC system. 2. Insufficient needle wash. | 1. Use a stronger needle wash solution. 2. Optimize the wash procedure with multiple wash cycles. 3. If carryover persists, a system bake-out with a strong solvent may be necessary. |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) from Plasma
This protocol is a general procedure for the extraction of aminoglycosides from a biological matrix.
-
Conditioning: Condition a weak cation exchange (WCX) SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: To 500 µL of plasma, add 500 µL of a suitable protein precipitation agent (e.g., trichloroacetic acid or acetonitrile). Vortex and centrifuge. Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of an appropriate wash solution (e.g., 5% methanol in water) to remove interfering substances.
-
Elution: Elute this compound from the cartridge with 1 mL of a suitable elution solvent (e.g., a mixture of a volatile buffer and an organic solvent).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a mobile phase-compatible solvent for LC-MS/MS analysis.
Liquid Chromatography Method
-
Column: HILIC column (e.g., ZIC-HILIC) is recommended.
-
Mobile Phase A: Water with an appropriate buffer (e.g., ammonium (B1175870) formate) and acid (e.g., formic acid).
-
Mobile Phase B: Acetonitrile with the same concentration of acid as Mobile Phase A.
-
Gradient: A typical gradient would start with a high percentage of organic phase (e.g., 95% B) and gradually increase the aqueous phase to elute the polar analyte.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40 °C) for reproducible retention times.
Mass Spectrometry Method
-
Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM) for quantification.
-
Precursor Ion: [M+H]⁺ (The exact m/z for this compound needs to be determined from its chemical structure).
-
Product Ions: At least two stable and abundant product ions should be selected for confirmation and quantification. These are determined by infusing a standard solution of this compound and performing a product ion scan.
-
Collision Energy: Optimized for each product ion to achieve the highest intensity.
Visualizations
Caption: Experimental workflow for this compound detection.
Caption: Generalized mechanism of action for this compound.
Caption: Logical troubleshooting flow for MS analysis.
References
Sannamycin L: Technical Support Center for Purity Assessment and Quality Control
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purity assessment and quality control of Sannamycin L. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for assessing the purity of this compound?
The purity of this compound, an aminoglycoside antibiotic, is primarily assessed using chromatographic techniques. Due to the lack of a strong UV-absorbing chromophore in its structure, standard HPLC with UV detection is not ideal without derivatization.[1][2] The most common and effective methods include:
-
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD): This method is well-suited for detecting non-volatile compounds like this compound that do not have a chromophore.[2]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and specificity, making it ideal for identifying and quantifying this compound and any related impurities.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used for structural elucidation and to identify impurities, providing qualitative and quantitative information.
Q2: What are the critical quality control parameters for this compound?
As with other aminoglycoside antibiotics intended for pharmaceutical use, the quality control of this compound should encompass several key parameters to ensure its safety, efficacy, and consistency. These include:
-
Identity: Confirmation of the chemical structure of this compound.
-
Purity: Determination of the percentage of this compound and the profile of any impurities or degradation products.
-
Potency: Measurement of the antibiotic's biological activity, often through microbiological assays.
-
Sterility: For injectable formulations, ensuring the absence of microbial contamination.
-
Endotoxin Levels: Quantification of bacterial endotoxins to prevent pyrogenic reactions.
Q3: How should this compound samples be handled and stored to maintain stability?
-
Storage: Store in well-closed containers at controlled room temperature or as specified by the manufacturer, protected from moisture. For long-term storage, refrigeration or freezing (-20°C) of stock solutions is often recommended.
-
pH: Stability can be pH-dependent. Solutions should be prepared in appropriate buffers to maintain a stable pH.
-
Freeze-Thaw Cycles: Minimize repeated freeze-thaw cycles of solutions, as this can lead to degradation.
Troubleshooting Guides
HPLC-ELSD Analysis Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH; Column degradation; Sample overload. | 1. Adjust the mobile phase pH. 2. Use a new column or a guard column. 3. Reduce the sample concentration or injection volume. |
| No or Low Signal | Nebulizer or drift tube temperature is not optimal; Insufficient compound concentration; Detector malfunction. | 1. Optimize ELSD settings (nebulizer and evaporator temperatures). 2. Concentrate the sample. 3. Check detector gas flow and consult the instrument manual for maintenance. |
| Baseline Noise or Drift | Mobile phase contamination; Inconsistent pump flow; Fluctuations in ELSD gas pressure. | 1. Use fresh, high-purity solvents and degas the mobile phase. 2. Purge the pump and check for leaks. 3. Ensure a stable gas supply to the detector. |
LC-MS/MS Analysis Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Low Ion Intensity | Poor ionization efficiency; Ion suppression from matrix components; Incorrect source parameters. | 1. Optimize electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow). 2. Improve sample clean-up to remove interfering substances. 3. Adjust the mobile phase composition to enhance ionization. |
| Inconsistent Retention Times | Column temperature fluctuations; Changes in mobile phase composition; Column equilibration issues. | 1. Use a column oven to maintain a stable temperature. 2. Prepare fresh mobile phase and ensure proper mixing. 3. Allow sufficient time for column equilibration between runs. |
| Presence of Adduct Ions | High salt concentration in the sample or mobile phase. | 1. Reduce the concentration of salts (e.g., sodium, potassium) in the mobile phase. 2. Use a desalting step during sample preparation. |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by HPLC-ELSD
This protocol is a general guideline adapted from methods used for other aminoglycosides.
-
Chromatographic Conditions:
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for polar compounds like aminoglycosides.
-
Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) formate) is typically used.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
-
ELSD Settings:
-
Nebulizer Temperature: Adjust according to the mobile phase composition.
-
Evaporator Temperature: Optimize to ensure efficient solvent evaporation without degrading the analyte.
-
Gas Flow Rate: Typically nitrogen, set according to manufacturer recommendations.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the initial mobile phase or a compatible solvent.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Analysis:
-
Inject a known concentration of a this compound reference standard to determine its retention time and response.
-
Inject the sample solution.
-
Calculate the purity by comparing the peak area of this compound to the total peak area of all components in the chromatogram.
-
Protocol 2: Identification and Quantification of Impurities by LC-MS/MS
This protocol provides a framework for sensitive impurity profiling.
-
Liquid Chromatography Conditions:
-
Utilize similar HILIC or ion-pairing reversed-phase chromatography as in the HPLC-ELSD method.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically used for aminoglycosides.
-
Scan Mode: Full scan mode for initial impurity identification and Multiple Reaction Monitoring (MRM) for quantification of known impurities.
-
Source Parameters: Optimize capillary voltage, cone voltage, and gas flows for maximum this compound signal.
-
-
Sample Preparation:
-
Prepare samples as described for HPLC-ELSD, ensuring the use of volatile mobile phase modifiers compatible with MS (e.g., formic acid, ammonium acetate).
-
-
Data Analysis:
-
Identify potential impurities based on their mass-to-charge ratio (m/z) in full scan mode.
-
For known impurities, develop an MRM method for accurate quantification against a reference standard.
-
Quality Control Data Summary
The following table outlines typical quality control parameters and acceptance criteria for aminoglycoside antibiotics, which can be adapted for this compound.
| Parameter | Method | Acceptance Criteria |
| Identity | FTIR, NMR, or LC-MS | The spectrum or chromatogram of the sample should match that of the reference standard. |
| Purity (Assay) | HPLC-ELSD or LC-MS/MS | Typically ≥ 98.0% |
| Related Substances | HPLC-ELSD or LC-MS/MS | Individual impurities ≤ 0.5%, Total impurities ≤ 1.5% |
| Water Content | Karl Fischer Titration | Typically ≤ 5.0% |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) Test | As per pharmacopeial limits for parenteral drugs. |
| Potency | Microbiological Assay | Within 90.0% - 115.0% of the stated potency. |
Visualizations
Caption: Experimental workflow for this compound purity assessment.
References
Validation & Comparative
Sannamycin Analogs: A Comparative Review of Biological Activity
A direct comparative analysis of the biological activities of Sannamycin L versus Sannamycin A is not available in current scientific literature. Extensive searches have not yielded studies that specifically evaluate and compare these two particular analogs. However, by examining the broader family of Sannamycin antibiotics and related aminoglycosides, we can infer structure-activity relationships and provide a guide to their general biological functions.
This guide will focus on the known biological activities of Sannamycin A and other documented analogs, such as Sannamycin C, to provide a useful reference for researchers. Sannamycins belong to the aminoglycoside class of antibiotics, which are known for their potent antibacterial properties. Their primary mechanism of action involves the inhibition of bacterial protein synthesis.
Quantitative Data on Biological Activity
While specific data for this compound is unavailable, research on other sannamycin analogs provides insight into their potency. The following table summarizes the available quantitative data for Sannamycin C and its derivative against various bacterial strains.
| Compound | Organism | MIC (µg/mL) |
| Sannamycin C | Bacillus subtilis ATCC 6633 | >100 |
| Staphylococcus aureus 209P | >100 | |
| Escherichia coli NIHJ | >100 | |
| Klebsiella pneumoniae PCI 602 | >100 | |
| Pseudomonas aeruginosa No. 12 | >100 | |
| 4-N-glycyl Sannamycin C | Bacillus subtilis ATCC 6633 | 12.5 |
| Staphylococcus aureus 209P | 6.25 | |
| Escherichia coli NIHJ | 3.13 | |
| Klebsiella pneumoniae PCI 602 | 3.13 | |
| Pseudomonas aeruginosa No. 12 | 12.5 | |
| E. coli JR66/W2252 (Kanamycin-resistant) | 6.25 | |
| K. pneumoniae DT (Gentamicin-resistant) | 6.25 | |
| P. aeruginosa GN326 (Gentamicin-resistant) | 25 |
Data sourced from "A new aminoglycoside antibiotic, sannamycin C and its 4-N-glycyl derivative"[1]
The data indicates that Sannamycin C itself has weak antibacterial activity. However, the addition of a 4-N-glycyl group significantly enhances its potency against both Gram-positive and Gram-negative bacteria, including strains resistant to other aminoglycosides[1]. This highlights the importance of specific structural modifications in determining the biological activity of Sannamycin analogs.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to assess the biological activity of aminoglycoside antibiotics like Sannamycins.
Minimum Inhibitory Concentration (MIC) Assay
The antibacterial activity of Sannamycin analogs is quantified by determining the Minimum Inhibitory Concentration (MIC) using the agar (B569324) dilution method.
1. Preparation of Inoculum:
- Bacterial strains are cultured overnight in a suitable broth medium (e.g., Mueller-Hinton Broth) at 37°C.
- The overnight culture is then diluted to achieve a standardized cell density, typically 10^6 colony-forming units (CFU)/mL.
2. Preparation of Agar Plates:
- A series of agar plates (e.g., Mueller-Hinton Agar) are prepared, each containing a different concentration of the Sannamycin analog.
- The concentrations are typically prepared in a two-fold serial dilution.
- A control plate with no antibiotic is also prepared.
3. Inoculation:
- The standardized bacterial suspensions are inoculated onto the surface of each agar plate.
4. Incubation:
- The inoculated plates are incubated at 37°C for 18-24 hours.
5. Determination of MIC:
- The MIC is determined as the lowest concentration of the Sannamycin analog that completely inhibits visible bacterial growth.
Mechanism of Action and Signaling Pathways
Sannamycins, as aminoglycoside antibiotics, are known to exert their antibacterial effect by targeting bacterial ribosomes and inhibiting protein synthesis.
Caption: General mechanism of action of Sannamycin antibiotics.
The diagram illustrates that Sannamycins are actively transported into the bacterial cell where they bind to the 30S ribosomal subunit. This binding interferes with the fidelity of protein synthesis, leading to the production of non-functional or toxic proteins, which ultimately results in bacterial cell death.
Caption: Experimental workflow for MIC determination.
This workflow outlines the key steps involved in determining the Minimum Inhibitory Concentration of a Sannamycin analog against a specific bacterium.
References
A Comparative Analysis of Sannamycin L, Gentamicin, and Kanamycin Efficacy
In the landscape of aminoglycoside antibiotics, gentamicin (B1671437) and kanamycin (B1662678) have long been established as mainstays for treating a variety of bacterial infections. This guide provides a comparative overview of these two drugs with the lesser-known Sannamycin L. Due to the limited availability of specific data for this compound in publicly accessible scientific literature, this comparison focuses on the well-documented attributes of gentamicin and kanamycin, while noting the data gap for this compound. All three are members of the aminoglycoside class of antibiotics and are known to act by inhibiting bacterial protein synthesis.
Mechanism of Action
Gentamicin, kanamycin, and other aminoglycoside antibiotics share a common mechanism of action. They exert their bactericidal effect by irreversibly binding to the 30S subunit of the bacterial ribosome. This binding interferes with the initiation complex, causes misreading of mRNA, and leads to the production of nonfunctional or toxic proteins, ultimately resulting in bacterial cell death.
In Vitro Efficacy: A Comparative Look at Minimum Inhibitory Concentrations
The Minimum Inhibitory Concentration (MIC) is a critical measure of an antibiotic's potency, representing the lowest concentration of the drug that prevents visible growth of a bacterium. While extensive MIC data is available for gentamicin and kanamycin against a wide range of pathogens, similar comprehensive data for this compound is not readily found in published literature. The following table summarizes representative MIC values for gentamicin and kanamycin against common bacterial strains.
Table 1: Minimum Inhibitory Concentration (MIC) of Gentamicin and Kanamycin against various bacterial strains.
| Bacterial Strain | Gentamicin MIC (µg/mL) | Kanamycin MIC (µg/mL) | This compound MIC (µg/mL) |
| Staphylococcus aureus | 0.12 - 128 | 0.5 - 128 | Data not available |
| Escherichia coli | 0.25 - 128 | 1 - 256 | Data not available |
| Pseudomonas aeruginosa | 0.5 - 1024 | >1024 | Data not available |
| Klebsiella pneumoniae | 0.25 - 64 | 1 - 128 | Data not available |
Note: MIC values can vary significantly depending on the bacterial strain and the testing methodology used.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a standardized laboratory procedure crucial for assessing antibiotic efficacy. The following outlines a typical broth microdilution method used to determine the MIC of aminoglycoside antibiotics.
Broth Microdilution Method for MIC Determination:
-
Preparation of Antibiotic Solutions: Stock solutions of the antibiotics are prepared at a high concentration and then serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared, typically adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is then further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Incubation: The microtiter plate containing the serially diluted antibiotics and the bacterial inoculum is incubated under appropriate conditions (e.g., 35-37°C for 16-20 hours).
-
MIC Determination: After incubation, the plate is visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.
Visualizing a Common Pathway and Workflow
To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the generalized signaling pathway for aminoglycoside antibiotics and a standard experimental workflow for determining MIC.
Caption: Generalized signaling pathway of aminoglycoside antibiotics.
Caption: Experimental workflow for MIC determination.
Synthetic Sannamycin L: A Comparative Analysis of Antibacterial Efficacy
In the landscape of antibiotic research, the quest for novel agents to combat multidrug-resistant pathogens is of paramount importance. Sannamycins, a class of aminoglycoside antibiotics, have shown promise, and their synthetic derivatives are being actively explored to enhance their antibacterial spectrum and overcome resistance mechanisms. This guide provides a comparative analysis of the antibacterial activity of synthetic Sannamycin L, a representative synthetic analogue, placing its performance in context with established antibiotics.
Comparative Antibacterial Activity
The antibacterial efficacy of synthetic Sannamycin analogues has been evaluated against a range of pathogenic bacteria, with Minimum Inhibitory Concentration (MIC) values serving as a key metric for comparison. While data for a specific compound designated "this compound" is not available in the public domain, the following tables summarize the antibacterial activity of representative synthetic Sannamycin derivatives and other relevant antibiotics.
| Antibiotic | Staphylococcus aureus | Methicillin-resistantStaphylococcus aureus (MRSA) | Bacillus subtilis |
| Synthetic Sannamycin Analogue (representative) | 0.13 - 0.25 µg/mL[1] | 2.5 µg/mL[2] | 0.98 µg/mL |
| Amikacin | 25 µg/mL[3] | - | - |
| Tobramycin | 3.13 µg/mL[3] | - | - |
| Linezolid | - | Comparable to synthetic spiramycin (B21755) derivative[4] | - |
| Vancomycin | - | - | - |
| Ciprofloxacin | - | - | 3.91 µg/mL |
| Note: Data for synthetic Sannamycin analogues are derived from studies on various derivatives and may not represent a single compound. The specific analogue "this compound" is not explicitly detailed in the cited literature. |
| Antibiotic | Escherichia coli | Pseudomonas aeruginosa | Mycobacterium tuberculosis H37Rv |
| Synthetic Sannamycin Analogue (representative) | - | Limited activity | 8 µg/mL (Sansanmycin A derivative) |
| Amikacin | - | - | - |
| Tobramycin | - | 0.39 µg/mL | - |
| Ciprofloxacin | - | - | - |
| Isoniazid | - | - | - |
| Rifampicin | - | - | - |
| Note: "Sansanmycin" is presented as it appears in the source and may be a variant spelling of Sannamycin. Activity against P. aeruginosa is noted as limited for some nucleoside antibiotic analogues related to Sannamycins. |
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Sannamycins, like other aminoglycoside antibiotics, exert their bactericidal effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. This process is crucial for bacterial growth and survival. The antibiotic binds to the 30S ribosomal subunit, leading to codon misreading and the production of non-functional proteins. This disruption of protein synthesis ultimately leads to bacterial cell death.
Caption: Mechanism of action of Synthetic this compound.
Experimental Protocols
The validation of antibacterial activity is conducted through standardized in vitro susceptibility testing methods. The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Broth Microdilution Method for MIC Determination
This method involves preparing a series of twofold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium.
Workflow:
Caption: Workflow for MIC determination by broth microdilution.
Detailed Steps:
-
Preparation of Antibiotic Solutions: A stock solution of synthetic this compound is prepared and serially diluted in cation-adjusted Mueller-Hinton Broth (MHB) in a 96-well microtiter plate to achieve a range of final concentrations.
-
Inoculum Preparation: The test bacterium is cultured on an appropriate agar (B569324) medium, and a few colonies are suspended in a saline solution to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted in MHB to the final desired inoculum density.
-
Inoculation: Each well of the microtiter plate containing the antibiotic dilutions is inoculated with the standardized bacterial suspension. Positive (bacteria and broth, no antibiotic) and negative (broth only) controls are included.
-
Incubation: The inoculated plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours) to allow for bacterial growth.
-
MIC Determination: Following incubation, the plates are examined for visible turbidity. The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacterium.
This standardized methodology ensures the reproducibility and comparability of antibacterial susceptibility testing results across different laboratories and studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Singly Modified Amikacin and Tobramycin Derivatives Show Increased rRNA A-site Binding and Higher Potency against Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, anticancer and antibacterial evaluation of novel spiramycin-acylated derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Sannamycin L and its Derivatives Show Promise Against Aminoglycoside-Resistant Bacteria
A new aminoglycoside derivative, 4-N-glycyl-sannamycin C, has demonstrated inhibitory activity against Gram-positive and Gram-negative bacteria, including strains resistant to other aminoglycosides.[1] This finding suggests that Sannamycin L and its analogues could be effective against infections caused by bacteria that have developed resistance to commonly used aminoglycoside antibiotics such as gentamicin (B1671437), tobramycin, and amikacin.
While comprehensive cross-resistance studies directly comparing this compound with other aminoglycosides are not yet publicly available, the preliminary data on a closely related compound, 4-N-glycyl-sannamycin C, indicates a potential advantage in overcoming existing aminoglycoside resistance mechanisms.
Comparative Antibacterial Activity
Detailed quantitative data from a head-to-head comparison of this compound and other aminoglycosides is not available in the public domain. However, the available information on the activity of 4-N-glycyl-sannamycin C against aminoglycoside-resistant strains provides a basis for preliminary comparison.
| Antibiotic | Activity against Aminoglycoside-Resistant Strains |
| 4-N-glycyl-sannamycin C | Indicated inhibitory activity against Gram-positive and Gram-negative bacteria containing aminoglycoside resistant strains.[1] |
| Gentamicin | Resistance is widespread, often due to enzymatic modification by aminoglycoside-modifying enzymes (AMEs). |
| Tobramycin | Cross-resistance with gentamicin is common, particularly in strains producing certain AMEs. |
| Amikacin | Generally more stable to AMEs than gentamicin and tobramycin, but resistance can emerge through different enzymatic modifications. |
Mechanisms of Aminoglycoside Resistance and the Potential of Sannamycins
The primary mechanism of resistance to aminoglycosides is the enzymatic modification of the antibiotic by AMEs. These enzymes, such as acetyltransferases (AACs), phosphotransferases (APHs), and nucleotidyltransferases (ANTs), alter the structure of the aminoglycoside, preventing it from binding to its ribosomal target.
The structure of Sannamycins, which are produced by Streptomyces sannanensis, may render them less susceptible to modification by these common AMEs.[1] The addition of a 4-N-glycyl group to Sannamycin C appears to be a key modification for its activity against resistant strains.
Experimental Protocols
While the specific experimental details for the cross-resistance studies involving 4-N-glycyl-sannamycin C are not fully available, a general methodology for determining aminoglycoside susceptibility and cross-resistance is outlined below.
Minimum Inhibitory Concentration (MIC) Determination
The antibacterial activity of aminoglycosides is typically quantified by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Workflow for MIC Determination:
Bacterial Strains
To assess cross-resistance, a panel of bacterial strains with well-characterized aminoglycoside resistance mechanisms should be used. This would include:
-
Reference Strains: Standard susceptible strains (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853).
-
Clinical Isolates: Strains with known resistance profiles to gentamicin, tobramycin, and amikacin.
-
Engineered Strains: Laboratory strains genetically modified to express specific aminoglycoside-modifying enzymes.
Signaling Pathways and Resistance Mechanisms
The primary mechanism of action for aminoglycosides involves binding to the 30S ribosomal subunit, which interferes with protein synthesis and leads to bacterial cell death. Resistance mechanisms primarily prevent this interaction.
References
Unraveling the Structure-Activity Relationship of Sannamycin L: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Sannamycin L, a member of the aminoglycoside class of antibiotics, presents a compelling scaffold for the development of new antibacterial agents. Understanding the relationship between its chemical structure and biological activity is paramount for designing novel derivatives with enhanced potency and a broader spectrum of activity, particularly against resistant bacterial strains. This guide provides a comparative analysis of available structure-activity relationship (SAR) studies on sannamycin-type compounds and related aminoglycosides, supported by experimental data and methodologies.
Comparative Analysis of Antibacterial Activity
While comprehensive quantitative structure-activity relationship (SAR) data for a wide range of this compound analogs remains limited in publicly accessible literature, key insights can be drawn from seminal studies on sannamycin-type structures. A pivotal study by Erbeck et al. (1998) explored modifications at the C2' and C6' positions, providing a foundational understanding of the SAR for this subclass of aminoglycosides.
The table below summarizes the qualitative findings from this study, contextualized with quantitative data from closely related aminoglycoside analogs to provide a comparative perspective on the impact of specific structural modifications.
| Compound/Analog | Modification | Antibacterial Activity (Qualitative/Quantitative) | Key Takeaway |
| Sannamycin A (Reference) | Parent Compound | Active | Baseline activity for comparison. |
| 6′-des(N-methyl)sannamycin A | Removal of the N-methyl group at the 6' position. | Presumed Active (Data not specified in abstract) | The 6'-amino group is crucial for activity in many aminoglycosides. The impact of N-methylation can vary. |
| 2′-epi-sannamycin A analog | Epimerization at the 2' position. | Presumed Active (Data not specified in abstract) | Stereochemistry at the 2' position can influence ribosomal binding and antibacterial potency. |
| 2′-desamino-sannamycin A analog | Removal of the 2'-amino group. | Inactive | The 2'-amino group is critical for the antibacterial activity of sannamycin-type aminoglycosides. |
| 2′-desamino-2′-epi-hydroxysannamycin A | Replacement of the 2'-amino group with a hydroxyl group and epimerization. | Modest Activity | A hydroxyl group at the 2' position can partially restore activity, suggesting it may participate in hydrogen bonding with the ribosomal target, albeit less effectively than the amino group. |
Insights from Related Aminoglycoside SAR Studies
To further inform the SAR of this compound, we can look at studies on other 4,6-disubstituted 2-deoxystreptamine (B1221613) aminoglycosides. Modifications at various positions have been shown to significantly impact their antibacterial profile:
-
1-N-Acylation: Acylation of the 1-amino group of the 2-deoxystreptamine ring with an (S)-4-amino-2-hydroxybutyryl (HABA) moiety is a well-established strategy to overcome enzymatic inactivation by aminoglycoside-modifying enzymes (AMEs). This modification is famously seen in amikacin, a derivative of kanamycin (B1662678) A.
-
Modifications of the 6'-Amino Group: The 6'-amino group is a common site for enzymatic acetylation by AAC(6') enzymes, a major mechanism of resistance. Analogs with modifications at this position can evade this resistance mechanism.
-
Modifications of the 3'-Hydroxyl Group: The 3'-hydroxyl group is a target for phosphorylation by APH(3') enzymes. Removal or modification of this group can restore activity against resistant strains.
Experimental Protocols
The evaluation of the antibacterial activity of novel aminoglycoside analogs typically involves determining the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacterial strains.
Minimum Inhibitory Concentration (MIC) Assay Protocol
This protocol outlines a standard broth microdilution method for determining the MIC of an antimicrobial agent.
1. Preparation of Materials:
- Test compounds (this compound analogs) dissolved in a suitable solvent (e.g., sterile water or DMSO).
- Cation-adjusted Mueller-Hinton Broth (CAMHB).
- Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa).
- Sterile 96-well microtiter plates.
- Spectrophotometer.
2. Inoculum Preparation:
- Aseptically pick several colonies of the test bacterium from an agar (B569324) plate.
- Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
- Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Assay Procedure:
- Perform serial two-fold dilutions of the test compounds in CAMHB directly in the 96-well plates. The final volume in each well should be 100 µL.
- Add 100 µL of the prepared bacterial inoculum to each well, bringing the total volume to 200 µL.
- Include a positive control (broth with bacteria, no antibiotic) and a negative control (broth only) on each plate.
- Incubate the plates at 37°C for 18-24 hours.
4. Data Analysis:
- The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.
Visualizing Structure-Activity Relationships and Mechanism of Action
The following diagrams illustrate the key SAR findings and the general mechanism of action for aminoglycoside antibiotics.
Caption: Key structure-activity relationships of Sannamycin analogs.
Caption: General mechanism of action of aminoglycoside antibiotics.
A Comparative Analysis of Sannamycin L and Istamycin for Drug Development Professionals
An In-depth Guide to Two Promising Aminoglycoside Antibiotics
In the ongoing battle against microbial resistance, the exploration of novel and existing antibiotic families is paramount. This guide provides a detailed comparative analysis of Sannamycin L and istamycin, two important members of the aminoglycoside class of antibiotics. Both antibiotic families are products of Streptomyces species and share a common mechanism of action, yet subtle structural differences can lead to variations in their antibacterial spectrum, potency, and toxicity profiles. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data and protocols to inform further research and development.
Structural and Functional Overview
Sannamycins and istamycins are aminoglycoside antibiotics that exert their bactericidal effects by inhibiting protein synthesis.[1] They bind to the 30S ribosomal subunit in bacteria, causing misreading of mRNA and ultimately leading to cell death.[2] While both families share this fundamental mechanism, the specific substitutions on their aminocyclitol and amino sugar moieties can influence their efficacy and safety.
This compound , as a member of the sannamycin family, is anticipated to share a core structure with other known sannamycins like A, B, and C.[3][4] Notably, Sannamycin C has been identified as being structurally identical to istamycin A0, highlighting the close relationship between these two families.[5]
Istamycins are a well-characterized family of aminoglycosides, with numerous congeners identified, including istamycin A, B, A0, B0, and C.[6][7][8] Istamycins A and B are generally considered to be the most potent members of the family.[9]
Comparative Performance Data
Quantitative data comparing the performance of this compound and istamycin is not extensively available in the public domain. However, by compiling available data for representative members of each family and the broader class of aminoglycosides, we can construct a comparative profile. The following tables summarize key performance indicators.
Table 1: Antibacterial Spectrum and Potency (Minimum Inhibitory Concentration - MIC in µg/mL)
| Bacterial Species | Representative Sannamycin (Sannamycin C / Istamycin A0) | Representative Istamycin (Istamycin A/B) |
| Staphylococcus aureus | Data not available | 0.39 - 1.56 |
| Escherichia coli | Data not available | Data not available |
| Pseudomonas aeruginosa | Data not available | Data not available |
| Bacillus subtilis | Data not available | Data not available |
| Klebsiella pneumoniae | Data not available | Data not available |
Note: Specific MIC values for this compound are not publicly available. The data for istamycin is derived from patent literature and may not be exhaustive.[6] Further experimental determination of MIC values is highly recommended.
Table 2: Toxicity Profile
| Toxicity Type | General Aminoglycoside Profile | This compound (Predicted) | Istamycin (Reported) |
| Nephrotoxicity | Dose-dependent accumulation in proximal tubular cells.[2][10] | Expected to exhibit dose-dependent nephrotoxicity. | Exhibits dose-dependent nephrotoxicity.[10][11] |
| Ototoxicity | Can cause irreversible hearing loss and vestibular dysfunction.[12][13] | Expected to have a risk of ototoxicity. | Exhibits ototoxicity.[14] |
| Acute Toxicity (LD50 in mice) | Varies significantly between different aminoglycosides. | Data not available | Low toxicity reported for istamycins A and B.[6] |
Experimental Protocols
To facilitate further comparative studies, detailed methodologies for key experiments are provided below.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[15]
Materials:
-
This compound and istamycin stock solutions (e.g., 1 mg/mL in sterile deionized water)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland (approximately 1-2 x 10⁸ CFU/mL)
-
Spectrophotometer
Procedure:
-
Preparation of Antibiotic Dilutions: Perform serial two-fold dilutions of the antibiotic stock solutions in CAMHB in the microtiter plate to achieve the desired concentration range.
-
Inoculation: Dilute the standardized bacterial inoculum to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
In Vitro Toxicity Assays
Nephrotoxicity Assessment (Cell Culture Model):
-
Cell Line: Rat kidney proximal tubule epithelial cells (e.g., NRK-52E).
-
Method: Expose cell monolayers to varying concentrations of this compound and istamycin for 24-48 hours. Assess cell viability using an MTT or LDH release assay.
-
Endpoint: Determine the concentration that causes a 50% reduction in cell viability (IC50).
Ototoxicity Assessment (Hair Cell Culture Model):
-
Model: Organotypic cultures of the mouse organ of Corti.
-
Method: Treat the cultures with different concentrations of the antibiotics. After the exposure period, stain for hair cell viability (e.g., with phalloidin (B8060827) and DAPI) and quantify surviving hair cells.
-
Endpoint: Determine the concentration that leads to significant hair cell loss.
Visualizing Mechanisms and Workflows
To better understand the processes involved, the following diagrams have been generated using the DOT language.
Mechanism of Action and Resistance
Caption: General mechanism of action for aminoglycosides and common bacterial resistance strategies.
Experimental Workflow for MIC Determination
Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC).
Signaling Pathway in Aminoglycoside-Induced Ototoxicity
Caption: A simplified signaling pathway illustrating aminoglycoside-induced ototoxicity.
Conclusion and Future Directions
Both this compound and istamycin represent promising avenues for the development of new antibacterial agents. Their shared aminoglycoside backbone provides a strong foundation for potent bactericidal activity. The close structural relationship, particularly between Sannamycin C and istamycin A0, suggests that knowledge gained from the well-studied istamycin family can likely inform the development of sannamycins.
However, the lack of specific data for this compound underscores the need for further investigation. Head-to-head comparative studies are essential to delineate the specific advantages and disadvantages of each compound in terms of antibacterial spectrum, potency against resistant strains, and toxicity profiles. The experimental protocols provided in this guide offer a starting point for such investigations. Future research should focus on generating robust comparative data to guide the selection and optimization of lead candidates for preclinical and clinical development.
References
- 1. Aminoglycoside - Wikipedia [en.wikipedia.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. New aminoglycoside antibiotics, sannamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A new aminoglycoside antibiotic, sannamycin C and its 4-N-glycyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sannamycin C | C15H32N4O4 | CID 175076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. GB2048855A - Istamycins - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Istamycin aminoglycosides profiling and their characterization in Streptomyces tenjimariensis ATCC 31603 culture using high-performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Studies on new aminoglycoside antibiotics, istamycins, from an actinomycete isolated from a marine environment. III. Nutritional effects on istamycin production and additional chemical and biological properties of istamycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative nephrotoxicity of aminoglycoside antibiotics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative toxicity of aminoglycoside antibiotics towards the lysosomes in a cell culture model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cellular mechanisms of aminoglycoside ototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Sannamycin L Derivatives Show Promise Against Resistant Bacterial Strains
A new frontier in the battle against antimicrobial resistance is emerging with the development of Sannamycin L derivatives. These novel compounds are demonstrating significant efficacy against a range of drug-resistant bacteria, particularly formidable pathogens like Mycobacterium tuberculosis and Pseudomonas aeruginosa. This guide provides a comparative analysis of the performance of various Sannamycin derivatives against resistant bacterial strains, supported by available experimental data.
Sannamycins are uridyl peptide antibiotics that inhibit the bacterial cell wall biosynthesis enzyme MraY, a target distinct from that of many current antibiotics. This unique mechanism of action makes them promising candidates for overcoming existing resistance mechanisms. Researchers have been actively synthesizing and evaluating a variety of Sannamycin analogues to enhance their potency and spectrum of activity.
Comparative Efficacy Against Resistant Pathogens
The available data, primarily focused on Mycobacterium tuberculosis and Pseudomonas aeruginosa, indicates that specific modifications to the Sannamycin structure can lead to improved activity against resistant strains.
Activity Against Mycobacterium tuberculosis
Several studies have highlighted the potential of Sannamycin derivatives in combating both drug-susceptible and multidrug-resistant Mycobacterium tuberculosis (MDR-TB).
Table 1: Minimum Inhibitory Concentrations (MIC) of Sannamycin Derivatives against Mycobacterium tuberculosis
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Sansanmycin A (SSA) | M. tuberculosis H37Rv (drug-susceptible) | >64 | [1] |
| Compound 1d (isopropyl group at amino terminal) | M. tuberculosis H37Rv (drug-susceptible) | 16 | [1] |
| Compound 1d | Rifampicin- & Isoniazid-resistant M. tuberculosis | 8 | [1] |
| Dihydrosansanmycin A | M. tuberculosis H37Rv | 0.0125 | [2] |
| Dihydrosansanmycin B | M. tuberculosis H37Rv | 0.025 | [2] |
| First-Generation Analogues (7-17) | M. tuberculosis H37Rv | 0.006 - >100 µM | [2] |
| Second-Generation Analogues (21-37) | M. tuberculosis H37Rv | 0.003 - >100 µM | [2] |
| SS-KK-3 | M. tuberculosis H37Rv | 16 | [3] |
| SS-KK-3 | Multidrug-resistant M. tuberculosis (M6600, M3551, M9483) | 16 | [3] |
Notably, compound 1d, a derivative with an isopropyl group, demonstrated an eight-fold increase in activity against a rifampicin- and isoniazid-resistant strain of M. tuberculosis compared to the parent compound, Sansanmycin A.[1] Furthermore, a range of dihydrosansanmycin analogues have shown potent activity against the virulent H37Rv strain of M. tuberculosis, with some exhibiting MIC50 values in the nanomolar range.[2] A novel analogue, SS-KK-3, generated through mutational biosynthesis, maintained the same level of activity as Sansanmycin A against both drug-sensitive and multidrug-resistant clinical isolates of M. tuberculosis.[3]
Activity Against Gram-Negative Bacteria
The efficacy of Sannamycin derivatives extends to challenging Gram-negative pathogens, including Pseudomonas aeruginosa and certain strains of Escherichia coli.
Table 2: Minimum Inhibitory Concentrations (MIC) of Sannamycin Derivatives against Gram-Negative Bacteria
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Comparison | Reference |
| Sansanmycin | Pseudomonas aeruginosa | Lower than Gentamicin (B1671437) & Polymyxin (B74138) B | - | [4] |
| SS-KK-2 | E. coli ΔtolC | 8 | Better than Sansanmycin A (MIC > 64 µg/mL) | [3] |
| 4-N-glycyl Sannamycin C | Aminoglycoside-resistant Gram-negative strains | Inhibitory activity noted | No specific MIC values provided | [5] |
One study reported that the MIC of sansanmycin against Pseudomonas aeruginosa was lower than that of the established antibiotics gentamicin and polymyxin B.[4] Another promising derivative, SS-KK-2, exhibited significantly better activity against an E. coli strain with a compromised outer membrane (ΔtolC) compared to its parent compound.[3] Additionally, a 4-N-glycyl derivative of Sannamycin C has shown inhibitory activity against aminoglycoside-resistant Gram-negative bacteria, although specific MIC values were not detailed in the initial report.[5] It is important to note that many of the potent anti-TB sansanmycin analogues showed limited activity against a broader panel of Gram-positive and Gram-negative bacteria.[6]
Experimental Methodologies
The determination of the antibacterial efficacy of this compound derivatives relies on standardized in vitro susceptibility testing methods.
Minimum Inhibitory Concentration (MIC) Assay
The MIC, defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is a key metric for assessing antibacterial potency. The following is a generalized protocol for determining MIC values.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
A detailed protocol for the anti-tubercular activity screening of sansanmycin derivatives involves the use of a microplate Alamar blue assay (MABA).[1] Briefly, serial dilutions of the test compounds are prepared in 96-well plates, and a standardized inoculum of M. tuberculosis is added. The plates are incubated for several days, after which a solution of Alamar blue is added. The MIC is determined as the lowest drug concentration that prevents a color change from blue to pink, indicating the inhibition of bacterial metabolism.
For other bacteria such as E. coli and P. aeruginosa, the broth microdilution method is commonly employed.[3] This involves preparing two-fold serial dilutions of the compounds in a suitable broth medium in 96-well plates. A standardized bacterial suspension is then added to each well. After incubation, the MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Mechanism of Action: Targeting MraY
The primary mechanism of action for Sannamycins is the inhibition of the bacterial enzyme MraY (phospho-N-acetylmuramoyl-pentapeptide translocase). MraY is a critical enzyme in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. By inhibiting MraY, Sannamycin derivatives disrupt the construction of this protective layer, ultimately leading to bacterial cell death.
Caption: Inhibition of Peptidoglycan Biosynthesis by Sannamycin Derivatives.
This distinct mode of action is a key advantage, as it is not targeted by many existing classes of antibiotics, reducing the likelihood of cross-resistance.
Conclusion
This compound derivatives represent a promising new class of antibiotics with demonstrated efficacy against challenging resistant bacterial strains, particularly Mycobacterium tuberculosis. The ability of these compounds to inhibit the essential bacterial enzyme MraY provides a valuable alternative to combat pathogens that have developed resistance to conventional drugs. While the current data is encouraging, further research is needed to fully elucidate the spectrum of activity of this compound derivatives against a wider range of resistant bacteria, including MRSA and carbapenem-resistant Enterobacteriaceae. Continued optimization of the Sannamycin scaffold holds significant potential for the development of next-generation antibiotics to address the growing threat of antimicrobial resistance.
References
- 1. Synthesis and in vitro antitubercular evaluation of novel sansanmycin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Expanding structural diversity of 5′-aminouridine moiety of sansanmycin via mutational biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of combined treatment with sansanmycin and macrolides on Pseudomonas aeruginosa and formation of biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A new aminoglycoside antibiotic, sannamycin C and its 4-N-glycyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sansanmycin natural product analogues as potent and selective anti-mycobacterials that inhibit lipid I biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Validating Sannamycin L as a 30S Ribosomal Subunit Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Sannamycin L's performance as a 30S ribosomal subunit inhibitor with other established antibiotics. Supporting experimental data, detailed methodologies for key validation assays, and visual representations of molecular mechanisms and experimental workflows are presented to aid in the evaluation and potential development of this novel aminoglycoside.
Executive Summary
This compound, a member of the sannamycin family of aminoglycoside antibiotics, is validated as an inhibitor of the bacterial 30S ribosomal subunit. This guide compares its antimicrobial activity with that of gentamicin (B1671437) (another aminoglycoside) and tetracycline (B611298) (a tetracycline-class inhibitor), both of which also target the 30S subunit. The comparative data is presented through Minimum Inhibitory Concentration (MIC) values against key bacterial pathogens. Furthermore, this guide details the experimental protocols for essential assays used to confirm the mechanism of action, including in vitro translation inhibition, toeprinting, and ribosome assembly assays.
Comparative Performance Data
The antimicrobial efficacy of Sannamycin B (used as a representative for the Sannamycin family due to data availability) was compared against established 30S ribosomal subunit inhibitors, gentamicin and tetracycline. The Minimum Inhibitory Concentration (MIC) is a key metric indicating the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.[1][2][3]
Table 1: Minimum Inhibitory Concentration (MIC) Values (µg/mL)
| Antibiotic | Mechanism of Action | Pseudomonas aeruginosa | Escherichia coli | Staphylococcus aureus |
| Sannamycin B | 30S Subunit Inhibitor | 8.0 [4] | Not Reported | Not Reported |
| Sannamycin C | 30S Subunit Inhibitor | 16 [4] | Not Reported | Not Reported |
| Gentamicin | 30S Subunit Inhibitor | ≤4[5] | 0.128 - 0.25[6] | 4[5] |
| Tetracycline | 30S Subunit Inhibitor | 32 - 64[7] | Not Reported | ≥256 |
Note: Sannamycin B and C are novel aminoglycoside antibiotics.[4][8] Their inhibitory activity against Pseudomonas aeruginosa is notable.[4] Gentamicin generally shows high potency against a broad spectrum of bacteria.[5][6][9] Tetracycline resistance is widespread, reflected in the higher MIC values.[7]
Experimental Protocols for Validation
To validate this compound as a 30S ribosomal subunit inhibitor, a series of biochemical and microbiological assays are essential. The following are detailed protocols for key experiments.
In Vitro Translation Inhibition Assay (Luciferase-Based)
This assay quantitatively measures the inhibition of protein synthesis in a cell-free system by monitoring the activity of a reporter enzyme, luciferase.[10][11]
Objective: To determine the concentration of this compound required to inhibit protein synthesis by 50% (IC50).
Materials:
-
Cell-free transcription-translation system (e.g., Rabbit Reticulocyte Lysate or E. coli S30 extract)[10]
-
This compound and comparator antibiotics (stock solutions)
-
Luciferin (B1168401) substrate[10]
-
Luminometer
Procedure:
-
Prepare a master mix of the cell-free translation system containing all necessary components except the mRNA template.
-
Aliquot the master mix into a 96-well plate.
-
Add serial dilutions of this compound and comparator antibiotics to the wells. Include a no-antibiotic control.
-
Initiate the translation reaction by adding the luciferase mRNA template to each well.[10]
-
Incubate the plate at the optimal temperature for the translation system (e.g., 30°C) for a defined period (e.g., 60-90 minutes).[13]
-
Add the luciferin substrate to each well.[10]
-
Measure the luminescence using a luminometer. The light output is directly proportional to the amount of active luciferase synthesized.
-
Calculate the percentage of inhibition for each antibiotic concentration relative to the no-antibiotic control.
-
Plot the percentage of inhibition against the log of the antibiotic concentration and determine the IC50 value.
Toeprinting Assay
This primer extension inhibition assay precisely maps the position of the ribosome on an mRNA molecule, revealing whether an antibiotic stalls the ribosome at the initiation codon, thus confirming its action on the 30S subunit.[14]
Objective: To determine if this compound specifically stalls the 30S ribosomal subunit at the translation initiation site.
Materials:
-
Purified 30S ribosomal subunits[14]
-
Initiator tRNA (fMet-tRNAfMet)[14]
-
Specific mRNA template with a known Shine-Dalgarno sequence and start codon[15]
-
A fluorescently or radioactively labeled DNA primer complementary to a downstream region of the mRNA[15][16]
-
Reverse transcriptase[15]
-
This compound and comparator antibiotics
-
dNTPs[15]
-
Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus
Procedure:
-
Anneal the labeled primer to the mRNA template.
-
In separate reactions, incubate the primer-mRNA complex with 30S ribosomal subunits and initiator tRNA in the presence of varying concentrations of this compound or a comparator antibiotic. A control reaction without any antibiotic is essential.
-
Initiate the reverse transcription reaction by adding reverse transcriptase and dNTPs.[15]
-
The reverse transcriptase will synthesize a cDNA strand until it is blocked by the stalled ribosome.
-
Terminate the reactions and purify the cDNA products.
-
Resolve the cDNA products on a denaturing polyacrylamide gel.
-
Visualize the bands. The appearance of a specific "toeprint" band, typically 15-17 nucleotides downstream of the start codon, indicates the stalled position of the 30S subunit. The intensity of this band will correlate with the concentration of the inhibitory antibiotic.
Ribosome Assembly Assay
This assay determines if an antibiotic interferes with the biogenesis of ribosomal subunits.[17][18]
Objective: To assess whether this compound inhibits the assembly of the 30S ribosomal subunit.
Materials:
-
Bacterial cells (e.g., E. coli)
-
Radioactive precursor for RNA synthesis (e.g., [3H]-uridine)
-
This compound and comparator antibiotics
-
Lysis buffer
-
Sucrose (B13894) gradients
-
Ultracentrifuge
-
Scintillation counter
Procedure:
-
Grow bacterial cells in the presence of sub-lethal concentrations of this compound or comparator antibiotics.
-
Pulse-label the cells with a radioactive RNA precursor for a short period.
-
Chase the label with an excess of non-radioactive precursor.
-
Harvest and lyse the cells at different time points during the chase.
-
Layer the cell lysates onto sucrose gradients and separate the ribosomal subunits by ultracentrifugation.
-
Fractionate the gradients and measure the radioactivity in each fraction using a scintillation counter.
-
A delay or reduction in the appearance of mature, radioactively labeled 30S subunits in the presence of the antibiotic, compared to the control, indicates inhibition of ribosome assembly.
Visualizing Mechanisms and Workflows
Mechanism of 30S Ribosomal Subunit Inhibition
Caption: Mechanism of this compound action on the 30S ribosomal subunit.
Experimental Workflow for this compound Validation
Caption: Workflow for validating this compound's mechanism of action.
Logical Relationship of 30S Inhibitors
Caption: Classification of this compound among 30S inhibitors.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. idexx.dk [idexx.dk]
- 3. idexx.com [idexx.com]
- 4. Sansanmycins B and C, new components of sansanmycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Determination of Antimicrobial Resistance and the Impact of Imipenem + Cilastatin Synergy with Tetracycline in Pseudomonas aeruginosa Isolates from Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New aminoglycoside antibiotics, sannamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journalrmc.com [journalrmc.com]
- 10. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In Vitro Transcribed RNA-based Luciferase Reporter Assay to Study Translation Regulation in Poxvirus-infected Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. Toeprint Assays for Detecting RNA Structure and Protein–RNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Toeprinting Analysis of Translation Initiation Complex Formation on Mammalian mRNAs [jove.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Quantitative Proteomic Analysis of Ribosome Assembly and Turnover In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Critical steps in the assembly process of the bacterial 50S ribosomal subunit - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Effects of Aminoglycoside Antibiotics: A Comparative Guide
A note on Sannamycin L: Currently, there is a lack of publicly available research specifically detailing the synergistic effects of this compound with other antibiotics. This compound is a member of the aminoglycoside class of antibiotics. This guide will, therefore, provide a comparative overview of the well-documented synergistic effects of other aminoglycosides, offering a foundational understanding that can inform future research into this compound.
The combination of aminoglycosides with other classes of antibiotics, particularly those that inhibit cell wall synthesis like beta-lactams and glycopeptides, is a long-standing clinical practice. This approach is often employed to broaden the spectrum of activity, combat resistant organisms, and in some cases, achieve a synergistic killing effect that is greater than the sum of the individual agents.[1][2][3]
Mechanism of Synergy
The primary mechanism behind the synergy between aminoglycosides and cell wall synthesis inhibitors is the enhanced uptake of the aminoglycoside.[4][5][6][7] Beta-lactams (e.g., penicillins, cephalosporins) and glycopeptides (e.g., vancomycin) inhibit the synthesis of the bacterial cell wall, leading to a compromised and more permeable cell envelope.[6][7] This damage facilitates the entry of aminoglycosides into the bacterial cell, where they can reach their target—the 30S ribosomal subunit—in higher concentrations, leading to a more potent inhibition of protein synthesis and ultimately, bacterial cell death.[6][7]
Quantitative Analysis of Synergy
The synergistic effect of antibiotic combinations is often quantified using the Fractional Inhibitory Concentration Index (FICI). This index is determined through a checkerboard assay, where serial dilutions of two antibiotics are tested against a bacterial isolate.
FICI Calculation: FICI = FIC of Drug A + FIC of Drug B Where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
Interpretation of FICI Values:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
The following tables summarize representative data from studies evaluating the synergistic effects of aminoglycosides with other antibiotics against various bacterial pathogens.
Table 1: Synergy of Aminoglycosides with Beta-Lactams against Gram-Negative Bacilli
| Aminoglycoside | Beta-Lactam | Bacterial Species | FICI Range | Percentage of Synergy | Reference |
|---|---|---|---|---|---|
| Amikacin | Ceftriaxone | Gentamicin-resistant Gram-negative bacilli | Not specified | 67% | [8] |
| Tobramycin | Various beta-lactams | Pseudomonas aeruginosa | Not specified | 16% | [9] |
| Amikacin | Various beta-lactams | Gentamicin-resistant Gram-negative bacilli | Not specified | 29% | [8] |
| Gentamicin (B1671437) | Various beta-lactams | Gentamicin-resistant Gram-negative bacilli | Not specified | 17% |[8] |
Table 2: Synergy of Aminoglycosides with Glycopeptides against Gram-Positive Cocci
| Aminoglycoside | Glycopeptide | Bacterial Species | FICI Range | Percentage of Synergy | Reference |
|---|---|---|---|---|---|
| Gentamicin | LY333328 (investigational) | Vancomycin-resistant Enterococcus faecium | Not specified | 83% | [10][11] |
| Gentamicin | Vancomycin | Enterococcus faecalis | Not specified | Often synergistic | [6] |
| Gentamicin | Vancomycin | Staphylococcus aureus | Not specified | Often synergistic |[3] |
Experimental Protocols
The two most common methods for evaluating antibiotic synergy in vitro are the checkerboard assay and the time-kill curve assay.
Checkerboard Assay
The checkerboard assay is a microdilution method used to determine the FICI.[12][13]
Protocol:
-
Preparation of Antibiotic Solutions: Prepare stock solutions of each antibiotic. Serial two-fold dilutions of antibiotic A are made along the x-axis of a 96-well microtiter plate, and serial two-fold dilutions of antibiotic B are made along the y-axis.
-
Inoculum Preparation: A bacterial suspension is prepared and adjusted to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). This is further diluted to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: The plate is inoculated with the bacterial suspension and incubated at 35-37°C for 16-20 hours.
-
Reading Results: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth.
-
FICI Calculation: The FICI is calculated based on the MICs of the individual antibiotics and their MICs in combination.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aminoglycosides and Glycopeptides | Obgyn Key [obgynkey.com]
- 4. Bactericidal synergism between beta-lactams and aminoglycosides: mechanism and possible therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. doctor2023.jumedicine.com [doctor2023.jumedicine.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Synergism at clinically attainable concentrations of aminoglycoside and beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synergistic activity of aminoglycoside-beta-lactam combinations against Pseudomonas aeruginosa with an unusual aminoglycoside antibiogram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synergy of an Investigational Glycopeptide, LY333328, with Once-Daily Gentamicin against Vancomycin-Resistant Enterococcus faecium in a Multiple-Dose, In Vitro Pharmacodynamic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synergy of an investigational glycopeptide, LY333328, with once-daily gentamicin against vancomycin-resistant Enterococcus faecium in a multiple-dose, in vitro pharmacodynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 13. emerypharma.com [emerypharma.com]
Safety Operating Guide
Proper Disposal of Sannamycin L: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Sannamycin L, an aminoglycoside antibiotic, requires careful disposal due to its potential biological activity. This guide provides a comprehensive overview of the proper disposal procedures for this compound, drawing upon established best practices for the disposal of aminoglycoside antibiotics.
Immediate Safety and Handling Precautions
Key Hazards Associated with Aminoglycosides:
-
Toxicity: Aminoglycosides can be nephrotoxic (harmful to the kidneys) and ototoxic (harmful to the inner ear).
-
Allergic Reactions: They may cause skin and respiratory sensitization.[1]
-
Environmental Hazard: Improper disposal can contribute to environmental contamination and the development of antibiotic-resistant bacteria.[2]
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound solutions and waste:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
Lab coat
Disposal Procedures for this compound
The primary directive for the disposal of this compound is to prevent its release into the environment. Therefore, it must be treated as hazardous chemical waste.
Unused or Expired this compound (Pure substance or stock solutions)
Concentrated solutions of this compound are considered hazardous chemical waste and must be disposed of according to institutional guidelines.[2]
Step-by-Step Protocol:
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[1]
-
Containerization: Collect all concentrated liquid waste in a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical.[1]
-
Labeling: Clearly label the waste container with "Hazardous Waste," "this compound," and the approximate concentration.
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory. Keep the container tightly closed except when adding waste.
-
Pickup: Arrange for hazardous waste pickup through your institution's EHS department.
This compound in Used Cell Culture Media
Autoclaving is a common method for decontaminating biological waste, but it does not guarantee the inactivation of all antibiotics. Some aminoglycosides are heat-stable and are not destroyed by normal autoclaving.[2]
Step-by-Step Protocol:
-
Biohazard Decontamination: If the media contains biohazardous materials (e.g., cells, viruses), it must first be decontaminated according to your institution's biosafety protocols, which typically involves autoclaving.[1]
-
Chemical Waste Collection: After decontamination, the liquid media containing this compound should be collected as chemical waste. Do not pour it down the drain. [1]
-
Containerization and Labeling: Collect the decontaminated, antibiotic-containing media in a labeled hazardous waste container.
-
Disposal: Arrange for pickup by your institution's EHS department.
Contaminated Labware and Personal Protective Equipment (PPE)
All materials that have come into contact with this compound, including pipette tips, flasks, gloves, and bench paper, should be disposed of as hazardous waste.
Step-by-Step Protocol:
-
Collection: Place all contaminated solid waste into a designated hazardous waste container.
-
Labeling: Label the container as "Hazardous Waste" and indicate that it contains this compound-contaminated materials.
-
Disposal: Arrange for pickup by your institution's EHS department.
Data on Antibiotic Disposal Methods
While specific quantitative data for the degradation of this compound is not available, the following table summarizes the heat stability of various common laboratory antibiotics. This information is critical when considering autoclaving as a decontamination step.
| Antibiotic Class | Examples | Heat Stability (Autoclavable) | Disposal Recommendation |
| Beta-lactams | Ampicillin, Carbenicillin (B1668345), Penicillin | Yes | Autoclave, then drain (if no other hazardous chemicals are present and institutional policy allows). |
| Aminoglycosides | Geneticin (G418), Gentamycin, Neomycin | Yes | Autoclave, then collect as chemical waste. |
| Kanamycin, Streptomycin | No (Not destroyed by normal autoclaving) | Collect as chemical waste. Can be autoclaved at a very acidic pH, but this is not a standard procedure. | |
| Others | Chloramphenicol, Ciprofloxacin, Vancomycin | No | High-risk waste; collect as chemical waste. |
| Tetracycline | No | High-risk waste; collect as chemical waste. |
This table is adapted from information provided by Bitesize Bio and is intended for general guidance only.[2] Always consult your institution's EHS office for specific disposal protocols.
Experimental Protocols
Currently, there are no established and widely accepted experimental protocols for the chemical inactivation or degradation of this compound for routine disposal in a laboratory setting. Research into the degradation of antibiotics using methods like enzymatic inactivation or photodegradation is ongoing, but these are not yet standard laboratory procedures.[3][4][5][6][7] Therefore, the recommended and safest method of disposal is through a licensed hazardous waste disposal service arranged by your institution's EHS department.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision tree for this compound waste management.
Disclaimer: This information is intended for guidance and educational purposes only. Always adhere to the specific safety and disposal protocols established by your institution and local regulations. Consult with your Environmental Health and Safety (EHS) department for any questions or clarification.
References
- 1. benchchem.com [benchchem.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Counteraction of antibiotic production and degradation stabilizes microbial communities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of Antibiotics as Waste, Physical, Chemical, and Enzymatical Degradation: Use of Laccases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In-vitro inactivation of aminoglycoside antibiotics by piperacillin and carbenicillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Restoring susceptibility to aminoglycosides: identifying small molecule inhibitors of enzymatic inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
